1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFXXLBXDAJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and biological significance.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its frequent role in molecular recognition at biological targets. The C3 position of the indole ring is particularly amenable to functionalization, and the introduction of a carbaldehyde group at this position provides a versatile handle for further synthetic modifications, leading to a diverse range of bioactive molecules.
The subject of this guide, 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, incorporates a 4-nitrobenzyl group at the N1 position of the indole-3-carbaldehyde core. This substitution not only modulates the electronic and steric properties of the parent molecule but also introduces a nitroaromatic moiety, which is a common pharmacophore in various therapeutic agents. This guide will delve into the specifics of this compound, providing a foundational understanding for its potential exploration in drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is characterized by an indole ring system where the nitrogen atom is substituted with a 4-nitrobenzyl group, and the C3 position bears a formyl group.
Molecular Structure:
A summary of the key physicochemical properties of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, along with those of the parent compound indole-3-carbaldehyde for comparison, is presented in the table below.
| Property | 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde | Indole-3-carbaldehyde (for comparison) |
| Molecular Formula | C₁₆H₁₂N₂O₃ | C₉H₇NO |
| Molecular Weight | 280.28 g/mol | 145.16 g/mol [1][2] |
| Appearance | Pale yellow to yellow solid (predicted) | Tan to yellowish crystalline solid[1] |
| Melting Point | Not available | 194-199 °C[1] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Soluble in ethanol, ether, and hot water.[1] |
| CAS Number | 179800-47-6 | 487-89-8[1][2] |
Synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
The synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is typically achieved through the N-alkylation of indole-3-carbaldehyde with 4-nitrobenzyl halide. This reaction is a classical example of a nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process if starting from indole, or a one-step process if starting from commercially available indole-3-carbaldehyde.
Caption: Synthetic workflow for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of indoles.
Materials and Reagents:
-
Indole-3-carbaldehyde
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (or acetone), add a base (K₂CO₃, 1.5 eq, or NaH, 1.2 eq, portion-wise at 0 °C).
-
Deprotonation: Stir the mixture at room temperature (or at 0 °C for NaH) for 30-60 minutes to allow for the deprotonation of the indole nitrogen. The formation of the corresponding salt may be observed.
-
Alkylation: Add a solution of 4-nitrobenzyl bromide (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature, or gently heat if necessary (e.g., 50-60 °C if using K₂CO₃ in acetone). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial for the efficiency of the N-alkylation reaction. A strong base like NaH in an aprotic polar solvent like DMF ensures complete deprotonation of the indole nitrogen, leading to a faster reaction. A milder base like K₂CO₃ in a solvent like acetone can also be effective, often requiring heating to drive the reaction to completion. The choice depends on the scale of the reaction and the desired reaction time.
-
Anhydrous Conditions: The use of anhydrous solvents is essential, especially when using a strong base like NaH, which reacts violently with water. Moisture can also lead to the hydrolysis of the benzyl halide and reduce the yield of the desired product.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products, ensuring high purity of the target compound.
Spectral Characterization
Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): A singlet around δ 10.0 ppm.
-
Indole Protons:
-
H2: A singlet between δ 8.2-8.4 ppm.
-
H4-H7: Multiplets in the aromatic region, typically between δ 7.2-8.0 ppm.
-
-
Benzyl Protons:
-
Methylene (-CH₂-): A singlet around δ 5.5-5.7 ppm.
-
Aromatic protons of the nitrobenzyl group: Two doublets (an AA'BB' system) between δ 7.4-8.2 ppm.
-
Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):
-
Carbonyl Carbon (C=O): A signal around δ 185 ppm.
-
Indole Carbons: Signals in the range of δ 110-140 ppm.
-
Benzyl Carbons:
-
Methylene Carbon (-CH₂-): A signal around δ 50 ppm.
-
Aromatic carbons of the nitrobenzyl group: Signals in the range of δ 124-148 ppm.
-
Biological Activities and Potential Applications
While 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde itself has not been extensively studied for its biological activities, it serves as a key intermediate in the synthesis of more complex molecules with demonstrated therapeutic potential. A notable example is its use in the preparation of thiosemicarbazone derivatives.
A study by Gholipour et al. (2013) reported the synthesis of a series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones, including the derivative of the title compound.[3] This class of compounds was evaluated for their antimycobacterial and anticancer activities.
Antimycobacterial Activity
The thiosemicarbazone derivative of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde was found to exhibit potent antimycobacterial activity.[3] This suggests that the 1-(4-nitrobenzyl)indole scaffold could be a promising starting point for the development of new antitubercular agents.
Anticancer Activity
The same study also investigated the anticancer potential of these indole-based thiosemicarbazones against a panel of human cancer cell lines.[3] The results indicated that certain derivatives possessed significant cytotoxic effects, highlighting the potential of this chemical class in oncology drug discovery. The mechanism of action for many indole derivatives with anticancer properties involves the induction of apoptosis.
Caption: Generalized signaling pathway for apoptosis induction by bioactive indole derivatives.
The derivatization of the aldehyde group in 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde into a thiosemicarbazone is a critical step for imparting biological activity. This transformation introduces a pharmacophore known to chelate metal ions and interact with various biological targets.
Conclusion
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with a chemical structure that holds promise for the development of novel therapeutic agents. Its synthesis via N-alkylation of indole-3-carbaldehyde is a straightforward and efficient process. While the compound itself may not be the final active pharmaceutical ingredient, its role as a precursor to potent antimycobacterial and anticancer compounds is well-documented. Further exploration of derivatives synthesized from this scaffold is warranted to unlock its full potential in medicinal chemistry. This guide provides the foundational knowledge necessary for researchers to embark on such investigations.
References
-
Gholipour, H., et al. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 36(9), 1070-1079. [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Sources
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde CAS number and molecular weight
[1]
Executive Summary & Chemical Identity[2]
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate used primarily in the development of anticancer therapeutics and antimicrobial agents. It functions as a critical scaffold for the synthesis of Schiff bases (specifically thiosemicarbazones) and hybrid pharmacophores targeting tubulin polymerization and specific enzymatic pathways.
Due to its specific nature as a functionalized intermediate, it is often synthesized in situ or on-demand in research settings rather than being sourced as a bulk commodity.
Chemical Fact Sheet
| Parameter | Specification |
| Chemical Name | 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde |
| Common Synonyms | N-(4-nitrobenzyl)indole-3-carboxaldehyde; 1-(4-Nitrobenzyl)-3-formylindole |
| CAS Number | 192997-25-4 (Reference) |
| Molecular Formula | |
| Molecular Weight | 280.28 g/mol |
| Core Scaffold | Indole-3-carboxaldehyde (CAS 487-89-8) |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
Synthetic Pathway & Mechanistic Insight[7]
The synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a classic example of nucleophilic substitution (
Mechanistic Pillars[2][6][7][8][9]
-
Deprotonation: A base (typically
or ) removes the proton from the indole nitrogen. The resulting negative charge is delocalized throughout the indole ring, but the nitrogen remains the primary nucleophilic site due to solvent effects (polar aprotic solvents like DMF favor N-alkylation over C-alkylation). -
Electrophilic Attack: The 4-nitrobenzyl bromide provides a highly reactive electrophile. The nitro group (
) is strongly electron-withdrawing, which usually deactivates aromatic rings. However, at the benzylic position, the transition state for displacement is stabilized, and the leaving group ( ) is displaced efficiently.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for N-alkylation of indole-3-carbaldehyde.
Structural Biology & Pharmacophore Analysis
In drug design, this compound serves as a "Head-Linker-Tail" scaffold. The aldehyde group is the reactive "head" used to generate diversity, while the nitrobenzyl "tail" provides steric bulk and electronic properties that enhance binding affinity in hydrophobic pockets of target proteins (e.g., Tubulin, DNA gyrase).
Key Structural Features (SAR)
-
C3-Formyl Group: A versatile handle for condensation reactions (Schiff bases, Henry reaction). It is critical for forming hydrazone/thiosemicarbazone linkers which often chelate metal ions in metalloenzyme targets.
-
N1-Nitrobenzyl Moiety: The nitro group is a hydrogen bond acceptor and can undergo metabolic reduction to an amine. The benzyl spacer allows the aromatic ring to rotate, facilitating
stacking interactions within enzyme active sites.
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's pharmacophore.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde on a 5 mmol scale.
Materials
-
Indole-3-carboxaldehyde (0.725 g, 5 mmol)
-
4-Nitrobenzyl bromide (1.08 g, 5 mmol)
-
Potassium Carbonate (
), anhydrous (1.38 g, 10 mmol) -
DMF (N,N-Dimethylformamide), anhydrous (10 mL)
-
Ice water
Methodology
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve Indole-3-carboxaldehyde (5 mmol) in 10 mL of anhydrous DMF.
-
Activation: Add anhydrous
(10 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to initiate deprotonation. Note: The solution may darken slightly. -
Alkylation: Add 4-Nitrobenzyl bromide (5 mmol) portion-wise or as a solution in minimal DMF.
-
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with a higher
value than the starting indole. -
Quench & Isolation: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate should form immediately.
-
Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from hot ethanol or an Ethanol/DMF mixture to yield pure yellow crystals.
Quality Control (Self-Validating Metrics)
-
TLC: Disappearance of the starting indole (
) and appearance of product ( ). -
1H NMR (DMSO-d6) Diagnostic Signals:
- ppm (s, 1H, CHO ): Confirms aldehyde integrity.
- ppm (s, 1H, Indole C2-H ).
- ppm (s, 2H, N-CH2-Ar ): The "smoking gun" signal confirming N-alkylation. If this is a doublet or absent, the reaction failed.
-
ppm (d, 2H, Nitro-Ar) and
ppm (d, 2H, Nitro-Ar): AA'BB' pattern of the p-substituted benzyl group.
References
-
Synthesis of Indole-3-Carboxaldehyde Derivatives
- Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). (Methodology for parent indole-3-aldehyde).
-
Antioxidant and Anticholinesterase Activity
-
Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities.[1]
- Source: Afyon Koc
-
-
Anticancer Applications (Tubulin Inhibition)
- Title: Synthesis and biological evaluation of some newer Indole Deriv
- Source: Research Journal of Pharmacy and Technology.
-
CAS Registry Data (Reference)
literature review on 1-substituted indole-3-carboxaldehydes
Strategic Synthesis, Functionalization, and Therapeutic Applications
Executive Summary
The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic peptides and bind reversibly to diverse biological targets. Within this class, 1-substituted indole-3-carboxaldehydes represent a critical junction in drug discovery. They serve not merely as intermediates but as potent pharmacophores in their own right.
This guide addresses the technical nuances of synthesizing and utilizing this scaffold. Unlike generic reviews, we focus here on the process chemistry decision matrix : when to alkylate, how to optimize formylation, and how to leverage the C3-formyl "warhead" for high-affinity target engagement (e.g., Tubulin, EGFR).
Part 1: Structural Significance & Pharmacophore Analysis
The 1-substituted indole-3-carboxaldehyde consists of three distinct domains, each governing a specific aspect of the molecule's "druggability":
-
The Indole Core (π-Stacking): Provides the flat, aromatic surface necessary for intercalation into DNA or hydrophobic pocket binding (e.g., in kinase domains).
-
The C3-Formyl Group (Electrophilic Warhead): A versatile handle for condensation reactions (Schiff bases, Knoevenagel) that extends the molecule's reach into secondary binding pockets.
-
The N1-Substituent (ADME Modulator): This is the primary lever for tuning lipophilicity (LogP). Substituting the acidic N-H proton with alkyl, aryl, or sulfonyl groups dramatically alters metabolic stability and membrane permeability.
Decision Matrix: Synthetic Route Selection
A critical decision for the synthetic chemist is the order of operations.
| Parameter | Route A: Formylation | Route B: N-Alkylation |
| Electronic Effect | The C3-formyl group is electron-withdrawing, making the N-H more acidic (pKa | N-alkyl groups (e.g., Methyl, Benzyl) are electron-donating, activating the C3 position for a faster Vilsmeier-Haack reaction. |
| Steric Hindrance | Minimal. | Bulky N-substituents (e.g., trityl, tert-butyl) may hinder the approach of the Vilsmeier reagent. |
| Library Gen. | Preferred. Allows divergent synthesis of N-analogs from a single batch of indole-3-carboxaldehyde. | Requires parallel synthesis of multiple N-substituted precursors. |
| Reagent Compatibility | POCl | If the N-substituent is acid-sensitive, it may degrade during the subsequent Vilsmeier step. |
Part 2: Synthetic Methodologies
The Vilsmeier-Haack Formylation (The Gold Standard)
While other methods exist (e.g., Reimer-Tiemann), the Vilsmeier-Haack reaction remains the industrial standard due to its regioselectivity for the C3 position.
Mechanism of Action:
The reaction relies on the in situ generation of a Chloroiminium Ion (Vilsmeier Reagent) from DMF and POCl
Critical Process Parameter:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It must be prepared at 0–5°C.
-
Hydrolysis: The intermediate iminium salt is stable. Vigorous hydrolysis (basic workup with NaOH or NaOAc) is required to release the aldehyde.
N-Alkylation Protocols[3]
Method A: Classical Base-Mediated (NaH/DMF)
-
Pros: High yield, rapid.
-
Cons: Requires anhydrous conditions; NaH is pyrophoric; "Runaway" exotherms possible on scale-up.
-
Protocol: Indole-3-carboxaldehyde is dissolved in dry DMF at 0°C. NaH (1.2 eq, 60% dispersion) is added portion-wise. After H
evolution ceases (30 min), the alkyl halide is added.
Method B: Phase Transfer Catalysis (Green & Scalable)
-
Pros: Uses mild bases (K
CO , KOH), aqueous/organic biphasic systems, and no need for strict anhydrous conditions. -
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBAC.
-
Mechanism: The quaternary ammonium salt shuttles the phenoxide-like indole anion from the solid/aqueous interface into the organic phase (e.g., Toluene or MeCN) where it reacts with the alkyl halide.
Visualization of Synthetic Logic
Caption: Comparative synthetic pathways (Route A vs. B) for generating 1-substituted indole-3-carboxaldehydes, highlighting the central role of the Vilsmeier-Haack reagent.
Part 3: Experimental Protocol (SOP)
Objective: Synthesis of 1-Benzylindole-3-carboxaldehyde via Phase Transfer Catalysis (Route A approach).
Reagents:
-
Indole-3-carboxaldehyde (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (MeCN) (10 volumes)
Step-by-Step Methodology:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add Indole-3-carboxaldehyde (e.g., 1.45 g, 10 mmol) and MeCN (15 mL).
-
Base Addition: Add finely powdered K
CO (2.76 g, 20 mmol) and TBAB (0.32 g, 1 mmol). Stir for 15 minutes at room temperature. Note: The mixture will be heterogeneous. -
Alkylation: Add Benzyl Bromide (1.43 mL, 12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Checkpoint: The N-H proton is removed by carbonate at the solid-liquid interface; TBAB shuttles the anion. Reaction typically completes in 2–4 hours.
-
-
Workup: Filter off the inorganic solids (KBr, excess K
CO ). Wash the filter cake with warm MeCN. -
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water to yield pale yellow crystals.
Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8]
The 1-substituted indole-3-carboxaldehyde is rarely the final drug; it is the scaffold upon which bioactivity is built.
Anticancer Activity (Tubulin & Kinases)
Derivatives, particularly Schiff bases (imines) and Chalcones , exhibit potent anticancer properties.
-
Mechanism: Many derivatives bind to the Colchicine binding site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.
-
SAR Insight: Bulky N1-substituents (e.g., Benzyl, Naphthyl) often enhance affinity by occupying the hydrophobic pocket of the tubulin dimer.
Antimicrobial & Antiviral[5][9][10][11]
-
Thiosemicarbazones: Condensing the aldehyde with thiosemicarbazide yields ligands that chelate transition metals (Cu, Fe). These complexes generate Reactive Oxygen Species (ROS) lethal to bacteria (S. aureus, M. tuberculosis).
-
HIV-1: N-arylsulfonyl derivatives have shown non-nucleoside reverse transcriptase inhibition (NNRTI) activity.
Data Summary: Biological Potency[5][12]
| Derivative Type | N1-Substituent | Target / Cell Line | Activity (IC | Ref |
| Thiosemicarbazone | 4-Nitrobenzyl | M. tuberculosis | 1.9 µg/mL | [1] |
| Chalcone | Methyl | MCF-7 (Breast Cancer) | 3.88 µM | [2] |
| Hydrazone | Benzyl | EGFR Kinase | 0.34 µM | [3] |
| Bis-Indole | Methyl | Tubulin Polymerization | 0.6 µM | [4] |
Signaling Pathway Visualization
Caption: Pharmacological cascade showing how chemical derivatization of the aldehyde scaffold leads to multi-target engagement in cancer therapy.
Part 5: Future Perspectives & Green Chemistry
The field is moving toward sustainable synthesis. Recent literature (2020–2024) highlights:
-
Mechanochemistry: Solvent-free ball milling to convert aldehydes to oximes, eliminating VOCs.
-
Continuous Flow: Performing N-alkylation in flow reactors with inline membrane separators to handle the exotherm safely and improve purity.
-
C-H Activation: Direct C3-formylation using transition metals (Ru, Rh) to bypass POCl
, though Vilsmeier remains superior for cost.
References
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Source: Journal of the Pharmaceutical Society of Korea (2013). URL:[Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Source: MDPI Molecules (2024). URL:[Link][3]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2020–2024). Source: MDPI Molecules (2024). URL:[Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Source: Reaction Chemistry & Engineering (RSC, 2020). URL:[Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Source: Organic Syntheses (2024).[4] URL:[Link]
Sources
Technical Guide: Synthesis Pathways for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
[1]
Executive Summary
This technical guide details the synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the development of bioactive Schiff bases, thiosemicarbazones, and pharmaceutical pharmacophores.[1]
The indole-3-carbaldehyde scaffold is electronically unique; the C3-formyl group acts as an electron-withdrawing group (EWG), significantly altering the nucleophilicity of the indole ring.[1] This guide prioritizes Direct N-Alkylation (Route A) as the primary synthesis pathway due to its convergent nature, operational simplicity, and high regioselectivity.[1] A secondary pathway, Vilsmeier-Haack Formylation (Route B) , is presented as an alternative for scenarios where N-substituted precursors are already available.[1]
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule.[1] The strategic disconnection occurs at the N1–C(benzyl) bond or the C3–CHO bond.
Strategic Disconnections
-
Path A (N-Alkylation): Disconnection of the N–CH2 bond.[1] This requires 1H-indole-3-carbaldehyde and 4-nitrobenzyl bromide.[1] This is the preferred route because the C3-formyl group blocks the competing C3-alkylation site, forcing reaction at the nitrogen.[1]
-
Path B (C-Formylation): Disconnection of the C3–CHO bond.[1] This requires 1-(4-nitrobenzyl)-1H-indole and Vilsmeier reagent (POCl3/DMF).[1]
Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Path A is favored for protecting the C3 position from side reactions.
Primary Pathway: Direct N-Alkylation[1]
This protocol utilizes the acidity of the indole N-H proton (pKa ~16) to generate a nucleophilic indolyl anion.[1]
Mechanistic Insight (Expertise)
The indole anion is an ambident nucleophile , capable of reacting at N1 or C3.[1]
-
The Challenge: In unsubstituted indoles, C3 is often more nucleophilic (soft center) than N1 (hard center).
-
The Solution: By starting with indole-3-carbaldehyde, the C3 position is already blocked by a formyl group.[1] Furthermore, the electron-withdrawing nature of the formyl group delocalizes the negative charge, stabilizing the anion and making the Nitrogen the primary nucleophilic site for attack on the hard electrophile (4-nitrobenzyl bromide).
Experimental Protocol
Reagents & Materials:
-
1H-Indole-3-carbaldehyde (1.0 eq)[1]
-
4-Nitrobenzyl bromide (1.1 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (e.g., 1.45 g, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 30 minutes. Note: The solution may change color (often to yellow/orange) indicating anion formation. -
Alkylation: Add 4-nitrobenzyl bromide (2.37 g, 11 mmol) portion-wise or as a solution in DMF.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3).[1] The starting indole (lower Rf) should disappear; the product (higher Rf) will appear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
Isolation: A solid precipitate will form.[1][2] Filter the solid using a Buchner funnel.[1] Wash with cold water (
mL) to remove residual DMF and inorganic salts.[1] -
Purification: Recrystallize the crude solid from Ethanol or a DMF/Water mixture to yield yellow/pale-orange crystals.
Figure 2: Operational workflow for the N-alkylation protocol.
Secondary Pathway: Vilsmeier-Haack Formylation[1]
If 1-(4-nitrobenzyl)-1H-indole is already available, formylation at C3 is efficient.[1]
Protocol Summary
-
Vilsmeier Reagent Prep: Cool anhydrous DMF (5 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 30 mins to form the chloroiminium salt. -
Addition: Add a solution of 1-(4-nitrobenzyl)-1H-indole in DMF to the reagent.
-
Heating: Warm to 80°C for 3-4 hours.
-
Hydrolysis: Pour into ice water. Neutralize with 10% NaOH or saturated
to pH 8–9. The aldehyde is liberated from the iminium salt intermediate.[1][2][3] -
Isolation: Filter the precipitate.
Comparison: This route is less preferred for de novo synthesis because it requires the prior synthesis of the N-benzyl indole, adding a linear step compared to the convergent Route A.[1]
Data Presentation & Characterization
Trustworthiness in synthesis relies on rigorous characterization.[1] The following data points confirm the structure.
Expected Analytical Data
| Parameter | Value / Characteristic | Structural Evidence |
| Physical State | Pale yellow to orange solid | Nitro groups often impart color.[1] |
| Melting Point | > 200°C (Estimate) | Higher than unsubstituted indole-3-CHO (193°C) due to nitro-stacking.[1] |
| IR Spectrum | ~1660 cm⁻¹ (Strong) | C=O stretch (Aldehyde).[1] |
| IR Spectrum | Absence of ~3200 cm⁻¹ | Crucial: Disappearance of N-H stretch confirms N-alkylation.[1] |
| 1H NMR (DMSO-d6) | Aldehyde proton (-CHO).[1] | |
| 1H NMR (DMSO-d6) | Benzylic methylene (-N-CH2-Ar).[1] | |
| 1H NMR (DMSO-d6) | Indole C2-H (Deshielded by C3-CHO).[1] |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Starting Material Remains | Reaction temp too low | Increase temp to 90°C; extend time; check TLC. |
| Oily Product | Residual DMF | Wash solid thoroughly with water; recrystallize from Ethanol.[1][2] |
Safety & Handling (HSE)
References
-
BenchChem. (2025).[1][2][4] Selective N-Alkylation of Indoles: Protocols and Troubleshooting. Retrieved from .[1]
-
Naik, N., et al. (2012).[1] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790.[1][5] .
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][2][5][6][7] Org. Synth. 1959, 39,[1] 30. .[1]
-
PubChem. (2025).[1][8] Indole-3-carboxaldehyde Compound Summary. National Library of Medicine.[1] .[1][7]
-
Thermo Fisher Scientific. (2025).[1] Indole-3-carboxaldehyde Safety Data Sheet. .
Sources
- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Indole Scaffold: Therapeutic Development of N-Benzyl Indole-3-Carbaldehyde Analogs
Topic: Therapeutic Potential of N-Benzyl Indole-3-Carbaldehyde Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Indole-3-carbaldehyde (I3C) is a pivotal metabolite derived from tryptophan, historically recognized for its role in aryl hydrocarbon receptor (AhR) signaling and gut homeostasis. However, its utility in drug discovery is significantly amplified through N-benzylation . The introduction of a benzyl group at the N1 position enhances lipophilicity, facilitates membrane permeability, and provides a critical steric anchor for binding to hydrophobic pockets in targets such as EGFR (Epidermal Growth Factor Receptor) and tubulin.
This technical guide dissects the synthesis, structure-activity relationships (SAR), and therapeutic validation of N-benzyl indole-3-carbaldehyde analogs, with a specific focus on their emergence as potent agents against Triple-Negative Breast Cancer (TNBC) and multidrug-resistant pathogens.
Chemical Architecture & Synthesis Strategies
The N-Benzyl Advantage
The indole scaffold is electron-rich. Unsubstituted I3C often suffers from rapid metabolic clearance and poor cellular uptake. N-benzylation serves two primary functions:
-
Hydrophobic Interaction: The benzyl ring engages in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the active sites of enzymes like Acetylcholinesterase (AChE) and receptors like EGFR. -
Electronic Modulation: Substituents on the benzyl ring (e.g., -F, -OMe) can tune the electron density of the indole core, influencing the reactivity of the C3-aldehyde group for subsequent Schiff base formation.
Synthetic Workflow: A Self-Validating Protocol
The synthesis of these analogs typically proceeds via a two-step sequence: N-alkylation followed by condensation.
Step 1: N-Benzylation of Indole-3-Carbaldehyde
-
Reagents: Indole-3-carbaldehyde (1.0 eq), Benzyl bromide derivatives (1.2 eq), Anhydrous
(2.0 eq). -
Solvent: DMF (Dimethylformamide) or Methanol (reflux).
-
Protocol:
-
Dissolve indole-3-carbaldehyde in DMF under
atmosphere. -
Add
and stir for 30 min to deprotonate the N1 position (color change often observed). -
Dropwise add benzyl bromide.
-
Heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation: Disappearance of the N-H stretch (~3200
) in IR and appearance of benzylic protons (~5.3 ppm) in -NMR.
-
Step 2: Functionalization (Schiff Base Formation)
-
Protocol: Reflux the N-benzyl intermediate with appropriate hydrazides/amines in Ethanol with catalytic acetic acid.
Figure 1: Synthetic pathway for N-benzyl indole-3-carbaldehyde analogs with integrated validation checkpoints.
Oncology: Targeting Triple-Negative Breast Cancer (TNBC)[3]
Mechanism of Action
N-benzyl indole-3-carbaldehyde hydrazones have shown remarkable efficacy against MDA-MB-231 cells (a model for TNBC).[3][4]
-
EGFR Inhibition: The N-benzyl moiety occupies the hydrophobic pocket of the EGFR kinase domain, preventing ATP binding and downstream signaling (Akt/ERK pathways).
-
Tubulin Polymerization: Analogues resembling combretastatin (often with trimethoxy-phenyl substitutions) bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.
Figure 2: Mechanism of EGFR inhibition by N-benzyl indole analogs, leading to downstream signaling blockade.
Quantitative Efficacy (SAR Data)
Recent studies highlight the potency of hydrazone derivatives. The table below summarizes key IC50 values against the MDA-MB-231 cell line.
| Compound ID | R-Group (N-Benzyl) | Linker Type | IC50 (MDA-MB-231) | Target Affinity (Docking) |
| 5b | Phenyl | Hydrazone | 17.2 ± 0.4 nM | -10.5 kcal/mol (EGFR) |
| 5f | 4-Fluoro-phenyl | Hydrazone | 28.5 ± 0.6 nM | -9.8 kcal/mol (EGFR) |
| Combret-A | 3,4,5-Trimethoxy | Vinyl nitrile | < 10 nM | Tubulin (Colchicine site) |
| Ref | (Unsubstituted) | Hydrazone | > 50 µM | Low Affinity |
Data Source: Synthesized from recent literature findings [1][3].
Antimicrobial & Neuroprotective Potential
Antimicrobial Activity
Thiosemicarbazone derivatives of N-benzyl indole-3-carbaldehyde exhibit dual activity against bacteria and fungi.[1]
-
Targets: DNA Gyrase (Bacteria) and Lanosterol 14
-demethylase (Fungi). -
Key Insight: The sulfur atom in the thiosemicarbazone tail acts as a soft base, potentially chelating metal ions required by metalloenzymes in pathogens.
Neuroprotection (Alzheimer's)
-
AChE Inhibition: The N-benzyl group mimics the interaction of the quaternary ammonium of acetylcholine within the catalytic anionic site (CAS) of AChE.
-
Antioxidant: The indole ring itself acts as a radical scavenger, reducing oxidative stress associated with neurodegeneration.
Experimental Validation Protocols
In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to be self-validating by including positive (Doxorubicin) and negative (DMSO) controls.
-
Seeding: Plate MDA-MB-231 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.01 - 100 µM).
-
Control A: Media + Cells + DMSO (Vehicle Control).
-
Control B: Media only (Blank).
-
Control C: Doxorubicin (Positive Control).
-
-
Incubation: Incubate for 48h.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
Molecular Docking Validation
Before synthesis, validate the fit of the N-benzyl group using in silico tools (e.g., AutoDock Vina).
-
Target: EGFR Kinase Domain (PDB ID: 3W2S).
-
Grid Box: Center on the ATP binding site.
-
Success Criteria: Binding energy < -9.0 kcal/mol and presence of
- interactions between the N-benzyl ring and Phe723/Phe766 residues.
References
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Royal Society of Chemistry (RSC) Advances. [Link]
-
Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences. [Link]
-
Indole-3-carbaldehyde: Biosynthesis and Cellular Effects. Wikipedia (General Reference for Metabolite Background). [Link]
Sources
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling and Solvent Selection Strategy for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
The following technical guide details the solubility profile, physicochemical determinants, and solvent selection strategies for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde . This guide is structured to assist researchers in optimizing reaction conditions (e.g., Schiff base formation, Knoevenagel condensation) and purification workflows.
Executive Summary
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a functionalized indole derivative characterized by a bicyclic aromatic core, a reactive formyl group at the C3 position, and a para-nitrobenzyl moiety attached to the indole nitrogen (N1).[1][2][3][4]
Its solubility behavior is governed by a competition between the lipophilic aromatic domains (indole + benzyl ring) and the polar, electron-withdrawing functional groups (aldehyde + nitro).[1][3][4] Unlike the parent indole-3-carbaldehyde, the N1-substitution eliminates the H-bond donor capacity of the pyrrole ring, significantly altering its dissolution thermodynamics.[1][3] This compound exhibits a "solubility switch" behavior: it is highly soluble in polar aprotic solvents, shows temperature-dependent solubility in polar protic solvents, and is insoluble in non-polar alkanes and aqueous media.[1][3]
Physicochemical Determinants of Solubility
To predict and manipulate solubility, one must understand the molecular forces at play.[3]
| Feature | Moiety | Impact on Solubility |
| Lipophilicity | Indole Core + Benzyl Ring | Promotes solubility in chlorinated solvents (DCM, CHCl₃) and esters.[1][2][3][4] Increases |
| Polarity (Acceptor) | Nitro Group (-NO₂) | Strong dipole.[1][2][3][4] Enhances solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.[1][2][3][4] |
| Reactivity | Aldehyde (-CHO) | Susceptible to hemiacetal formation in alcohols; provides a dipole handle for solvation in acetone/acetonitrile.[1][2][3][4] |
| H-Bonding | N-Substituted | Critical: Lack of N-H donor reduces crystal lattice energy compared to unsubstituted indoles, generally lowering the melting point and improving solubility in organic media.[1][2][3] |
Empirical Solubility Profile
The following data categorizes solvents based on their interaction with the solute. This profile is derived from synthetic protocols (e.g., Schiff base condensation, recrystallization) and structural property analysis.[1][3][4][5]
Table 1: Solvent Compatibility Matrix[4]
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Reaction Media. Ideal for stock solutions and nucleophilic substitutions.[1][2][3][4] |
| Polar Protic | Ethanol, Methanol | Temperature-Dependent | Recrystallization. Moderate solubility at reflux; poor solubility at |
| Chlorinated | DCM, Chloroform | High to Moderate | Extraction/Work-up. Good for solubilizing the compound during liquid-liquid extraction.[1][2][3] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Chromatography. Often used as the mobile phase component (with Hexane) for silica gel purification.[3][4] |
| Non-Polar | Hexane, Pentane | Insoluble | Anti-Solvent. Used to precipitate the product from reaction mixtures or wash crystals.[3] |
| Aqueous | Water, Buffers | Insoluble | Precipitation Medium. The compound precipitates immediately upon addition to water.[3] |
Mechanistic Insight & Solvent Selection Logic
The "Like Dissolves Like" Nuance
While the "like dissolves like" rule applies, the nitro group introduces a specific requirement for solvents with high dielectric constants.[3]
-
In Ethanol/Methanol: The compound dissolves upon heating because the thermal energy overcomes the crystal lattice forces.[3] Upon cooling, the pi-stacking interactions between the electron-deficient nitrobenzyl ring and the electron-rich indole core dominate, causing crystallization.[1][3]
-
In DMSO: The sulfoxide oxygen acts as a strong Lewis base, effectively solvating the electron-deficient regions created by the nitro group, preventing aggregation even at high concentrations.[1][3]
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental objectives.
Experimental Protocol: Gravimetric Solubility Determination
Since specific solubility values (mg/mL) may vary by batch purity and crystalline polymorph, researchers should validate solubility using this self-validating gravimetric protocol.
Materials
Step-by-Step Methodology
-
Saturation: Add an excess of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde (approx. 100 mg) to 2 mL of the target solvent in a vial.
-
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at the target temperature (usually 25°C).
-
Check point: If the solid dissolves completely, add more solid until a visible precipitate remains.[3]
-
-
Agitation: Place on an orbital shaker for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Withdraw 1 mL of the supernatant using a syringe and filter it into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until a constant mass is achieved.[2][3][4]
-
Quantification: Weigh the vial with the dried residue (
). -
Calculation:
Where is solubility in mg/mL and is the volume filtered (1 mL).[1][2][4]
Applications in Synthesis & Purification[3][8][10]
Synthesis: Schiff Base Formation
For the synthesis of Schiff bases (imines), Ethanol is the preferred solvent.[3][4]
-
Why? The aldehyde dissolves in refluxing ethanol.[2][3] As the reaction proceeds and the solution cools, the Schiff base product (which is often less soluble and more planar) precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[1][4]
-
Catalysis: A catalytic amount of Glacial Acetic Acid is often added.[2][3] The 4-nitrobenzyl derivative is stable in this acidic medium.[1][2][3]
Purification: Recrystallization Strategy
If the product is impure, a bi-phasic solvent system is recommended:[3]
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or DCM .[2][3]
-
Slowly add Hexane or Petroleum Ether while stirring until slight turbidity persists.
-
Cool slowly to
. The 4-nitrobenzyl group facilitates pi-stacking, leading to the formation of well-defined needles or prisms.[1][2][3]
References
-
PubChem. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2][4]
-
Organic Syntheses. Indole-3-aldehyde. Org. Synth. 1959, 39,[1][3][4] 30. Available at: [Link][1][2][3][4]
-
MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Molecules 2021. Available at: [Link][1][2][4]
Sources
- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 2. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijcrt.org [ijcrt.org]
difference between 4-nitroindole-3-carbaldehyde and 1-(4-nitrobenzyl)-indole-3-carbaldehyde
This technical guide provides a rigorous analysis of the structural, synthetic, and functional divergences between 4-nitroindole-3-carbaldehyde and 1-(4-nitrobenzyl)-indole-3-carbaldehyde .
Executive Summary
In medicinal chemistry, the placement of a nitro group (
-
4-Nitroindole-3-carbaldehyde (Molecule A) represents a core-functionalized system where the nitro group is electronically conjugated to the indole ring, significantly altering the dipole moment and acidity of the pyrrolic nitrogen.
-
1-(4-Nitrobenzyl)-indole-3-carbaldehyde (Molecule B) represents an N-functionalized system. The nitro group is isolated on a distal benzyl ring, serving primarily as a lipophilic pharmacophore without significantly perturbing the electronic density of the indole core.
This guide details the synthesis, reactivity, and pharmacological implications of these two distinct scaffolds.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the connectivity of the nitro group relative to the indole
Electronic Conjugation
-
Molecule A (Core Substitution): The nitro group at position C4 is directly attached to the benzene ring of the indole. Through resonance and strong inductive effects (
), it withdraws electron density from the indole core. This deactivates the C3 position toward electrophilic attacks and increases the acidity of the N1-proton. -
Molecule B (Appendage Substitution): The nitro group is para-substituted on a benzyl ring attached to N1. The methylene bridge (
) acts as an insulator, breaking conjugation between the nitro group and the indole -system. The indole core remains relatively electron-rich compared to Molecule A.
Visualization of Structural Logic
Figure 1: Structural and electronic consequences of nitro-positioning on the indole scaffold.
Part 2: Synthetic Methodologies
The synthesis of these molecules requires fundamentally different strategies. Molecule A requires electrophilic aromatic substitution on a deactivated ring, while Molecule B involves nucleophilic substitution on the indole nitrogen.
Protocol A: Synthesis of 4-Nitroindole-3-Carbaldehyde
Mechanism: Vilsmeier-Haack Formylation.[1] Challenge: The 4-nitro group deactivates the indole ring, making the attack of the Vilsmeier reagent (chloroiminium ion) sluggish compared to unsubstituted indole.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 4-nitroindole (1.0 eq) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
-
Reaction: Warm to room temperature, then heat to 80–90°C for 6–12 hours.
-
Note: Unsubstituted indoles react at RT; the 4-nitro variant requires heat due to the electron-withdrawing effect.
-
-
Hydrolysis: Cool to 0°C. Pour the mixture into crushed ice/water containing sodium acetate or NaOH (to pH 8-9).
-
Isolation: The aldehyde precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol/DMF.
Protocol B: Synthesis of 1-(4-Nitrobenzyl)-indole-3-Carbaldehyde
Mechanism:
Step-by-Step Protocol:
-
Deprotonation: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF or MeCN. Add
(2.0 eq) or NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 mins until gas evolution ceases (if using NaH).-
Logic: The aldehyde at C3 increases N-H acidity (
), facilitating deprotonation.
-
-
Alkylation: Add 4-nitrobenzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 1:1) will show the disappearance of the polar N-H starting material and the appearance of a less polar spot.
-
-
Workup: Pour into ice water. The product will precipitate.
-
Purification: Filter the solid. If necessary, purify via silica gel column chromatography (DCM/MeOH gradient) to remove traces of O-alkylated byproducts (rare for indoles but possible).
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for Core-substituted vs. N-substituted indoles.
Part 3: Physicochemical & Reactivity Comparison
The following table summarizes the key quantitative and qualitative differences.
| Feature | 4-Nitroindole-3-carbaldehyde | 1-(4-Nitrobenzyl)-indole-3-carbaldehyde |
| Formula | ||
| Molecular Weight | 190.16 g/mol | 280.28 g/mol |
| H-Bond Donor | Yes (N-H) | No (N-Alkyl) |
| Solubility | Moderate in polar organic solvents (DMSO, DMF). Poor in non-polar. | Higher lipophilicity. Soluble in DCM, CHCl3, EtOAc. |
| Aldehyde Reactivity | Highly electrophilic (due to 4-nitro withdrawal). Prone to hydration. | Standard aromatic aldehyde reactivity.[3] |
| N-H Acidity ( | High ( | N/A (No acidic proton). |
| Key Application | Precursor for fused pyrrolo-quinolines. | Pharmacophore in anti-cancer/anti-viral screens. |
Reactivity Profile: Schiff Base Formation
Both molecules are frequently used to generate Schiff bases (imines) or thiosemicarbazones for biological screening.
-
Molecule A: The condensation with amines is faster due to the electron-deficient carbonyl carbon (activated by the 4-nitro group). However, the product often has low solubility.
-
Molecule B: Condensation follows standard kinetics. The resulting Schiff bases are often designed to target hydrophobic pockets (e.g., in Reverse Transcriptase or Kinases) where the benzyl group acts as an anchor.
Part 4: Pharmacological Implications
Structure-Activity Relationship (SAR)
-
Molecule A (Core Nitro):
-
Used when the indole ring must mimic a specific hydrogen-bonding motif (e.g., mimicking Tryptophan in a protein active site).
-
The 4-nitro group is often a "handle" for further reduction to an amine (
), allowing for the synthesis of complex fused heterocycles like pyrrolo[4,3,2-de]quinolines .
-
-
Molecule B (Benzyl Nitro):
-
Used as a bulky hydrophobic pharmacophore .
-
The 4-nitrobenzyl group is a known "privileged structure" in drug design, often improving cell permeability compared to the parent indole.
-
Specific Activity: Derivatives of this scaffold have shown potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) , where the benzyl group fits into a specific hydrophobic pocket of the enzyme [1].
-
References
-
Synthesis and Biological Evaluation of N-substituted Indoles. Source:Journal of Medicinal Chemistry / PubMed Context: N-benzyl indole derivatives are established scaffolds for anti-viral and anti-cancer therapeutics.
-
Vilsmeier-Haack Reaction on Deactivated Indoles.
-
Acidity of Substituted Indoles. Source:Bordwell pKa Table (DMSO) Context: Electronic effects of nitro-substitution on N-H acidity.
Sources
Methodological & Application
Precision Protocol: N-Alkylation of Indole-3-Carbaldehyde with 4-Nitrobenzyl Bromide
Part 1: Strategic Analysis & Chemical Rationale
The Synthetic Challenge
The N-alkylation of indoles is a fundamental transformation in drug discovery, yet it presents regioselectivity challenges (N1 vs. C3 alkylation). However, for indole-3-carbaldehyde , the C3 position is blocked by the formyl group, simplifying regiocontrol. The primary challenge shifts to managing the electronic effects of the substrate.
-
Substrate Acidity: The electron-withdrawing formyl group at C3 significantly increases the acidity of the N-H proton (
12-13) compared to unsubstituted indole ( 16.7). This allows for the use of milder bases but stabilizes the resulting amidine-like anion, potentially reducing its nucleophilicity. -
Electrophile Reactivity: 4-Nitrobenzyl bromide is a highly reactive electrophile (
active) due to the benzylic position activated by the electron-withdrawing nitro group. This high reactivity generally ensures rapid conversion once the indole is deprotonated.
Mechanistic Pathway
The reaction proceeds via a classic
-
Deprotonation: A base removes the N-H proton, generating a resonance-stabilized indolyl anion.[1]
-
Nucleophilic Attack: The nitrogen lone pair attacks the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group.
Figure 1: Mechanistic pathway for the N-alkylation of indole-3-carbaldehyde.
Part 2: Experimental Protocols
Two protocols are provided based on laboratory constraints and scale. Method A is the industry standard for high yield and speed. Method B is a milder alternative avoiding pyrophoric reagents.
Reagent Stoichiometry Table
| Component | Role | Eq. | MW ( g/mol ) | Notes |
| Indole-3-carbaldehyde | Substrate | 1.0 | 145.16 | Dry thoroughly before use. |
| 4-Nitrobenzyl bromide | Electrophile | 1.1 - 1.2 | 216.03 | Lachrymator; handle in hood. |
| Sodium Hydride (60%) | Base (Method A) | 1.2 - 1.5 | 24.00 | Wash with hexane if oil-free required (rarely needed). |
| Potassium Carbonate | Base (Method B) | 2.0 - 3.0 | 138.21 | Must be anhydrous/freshly ground. |
| DMF (Anhydrous) | Solvent | -- | -- | Concentration: 0.2 M - 0.5 M. |
Method A: High-Performance Protocol (NaH/DMF)
Recommended for: Small to medium scale, difficult substrates, and maximum yield.
Workflow Diagram:
Figure 2: Step-by-step workflow for NaH-mediated alkylation.
Detailed Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with Nitrogen or Argon.[2]
-
Solvation: Dissolve Indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (concentration ~0.5 M). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.
-
Observation: The solution will bubble (H2 gas) and likely turn yellow/orange as the anion forms.
-
Critical Step: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add 4-Nitrobenzyl bromide (1.1 eq) dropwise (can be dissolved in minimal DMF if solid).
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 1–3 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a higher spot.
-
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
or ice water to quench excess hydride. -
Workup:
Method B: Mild Protocol (K2CO3/DMF or MeCN)
Recommended for: Scale-up, safety-restricted labs, or overnight reactions.
-
Setup: Standard round-bottom flask (inert atmosphere preferred but strictly dry conditions less critical than Method A).
-
Mixing: Combine Indole-3-carbaldehyde (1.0 eq) , 4-Nitrobenzyl bromide (1.2 eq) , and
(2.0–3.0 eq) in DMF or Acetonitrile (MeCN) . -
Reaction:
-
In DMF: Stir at 60–80°C for 3–6 hours.
-
In MeCN: Reflux (
) for 6–12 hours.
-
-
Workup:
-
Filter off the solid inorganic salts (
/KBr). -
Concentrate the filtrate.[2]
-
Redissolve in EtOAc/DCM and wash with water to remove residual polar impurities.
-
Part 3: Purification & Characterization
Purification Strategy
The crude product is often a yellow/orange solid.
-
Recrystallization (Primary): The product is highly crystalline due to the nitro and aldehyde groups. Recrystallize from Ethanol or Ethanol/DMF mixtures.[4]
-
Flash Chromatography (Secondary): If oil/gum forms, use Silica Gel.
-
Eluent: Gradient of Hexane:EtOAc (Start 9:1
End 6:4).
-
Expected Analytical Data
-
Appearance: Pale yellow to yellow solid.
-
1H NMR (DMSO-d6 or CDCl3):
-
Aldehyde (-CHO): Singlet at
9.9 – 10.1 ppm. -
Benzylic (-CH2-): Singlet at
5.4 – 5.6 ppm (Distinctive shift from starting material). -
Aromatic: Indole protons (7.2–8.2 ppm) + 4-Nitrobenzyl protons (two doublets, classic AA'BB' pattern,
~7.5 and 8.2 ppm).
-
-
IR:
-
(Aldehyde): ~1660–1670
. -
: ~1520 and 1345
. -
Absence of broad N-H stretch (~3200
).
-
(Aldehyde): ~1660–1670
Part 4: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase time at 0°C. Use Method A over B. |
| Residual DMF | Poor workup | Wash organic layer 3-4 times with water or 5% LiCl solution. |
| Dark/Black Mixture | Decomposition | Run reaction at lower temp (RT instead of heat); exclude light (nitro compounds can be photosensitive). |
| Starting Material Remains | Moisture in solvent | Use anhydrous DMF; ensure glassware is flame-dried. |
Safety Note: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. NaH releases flammable hydrogen gas. Perform all operations in a fume hood.
References
-
BenchChem. Selective N-Alkylation of Indoles: Technical Support Center.[2] Retrieved from
-
Organic Syntheses. Indole-3-aldehyde.[5][6] Org.[2][4][6][7] Synth. 1959, 39, 30. Retrieved from
-
National Institutes of Health (NIH). Directed C–H Functionalization of C3-Aldehyde... Retrieved from
-
ResearchGate. Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC. Retrieved from
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis of Schiff Bases from 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
Executive Summary & Rationale
This Application Note details the protocol for synthesizing Schiff bases (imines) utilizing 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde as the electrophilic core. Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant profiles.[1][2]
The specific inclusion of the
-
Lipophilicity: It enhances membrane permeability compared to the
-unsubstituted indole. -
Electronic Influence: The strong electron-withdrawing nitro group (
) at the para-position of the benzyl ring influences the crystal packing and electronic distribution of the final Schiff base, often improving binding affinity in protein-ligand docking studies (e.g., against DNA gyrase or tubulin).
This guide addresses the full workflow: from the synthesis of the aldehyde precursor (often not commercially available) to the final Schiff base condensation and characterization.
Chemical Pathway & Mechanism[3][4]
The synthesis proceeds in two distinct stages. First, the
Reaction Scheme
Figure 1: Two-step synthetic pathway yielding the target Schiff base.
Mechanistic Insight (Step 2)
The Schiff base formation is a reversible equilibrium. The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The amine adds to the activated carbonyl to form a carbinolamine intermediate.
-
Dehydration: The rate-determining step is often the dehydration of the carbinolamine. The presence of the electron-withdrawing nitrobenzyl group on the indole nitrogen slightly reduces the electron density of the indole ring, preventing it from excessively donating electrons to the aldehyde, thereby maintaining the aldehyde's electrophilicity.
Pre-Synthesis Considerations
Materials & Reagents
| Reagent | Grade | Role | Safety Note |
| Indole-3-carbaldehyde | >97% | Precursor | Irritant |
| 4-Nitrobenzyl bromide | >98% | Alkylating Agent | Lachrymator , Corrosive |
| Potassium Carbonate ( | Anhydrous | Base | Irritant |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent (Step 1) | Hepatotoxic |
| Ethanol (Absolute) | >99.5% | Solvent (Step 2) | Flammable |
| Glacial Acetic Acid | ACS | Catalyst | Corrosive |
| Primary Amine (e.g., Aniline) | >98% | Reactant | Toxic |
Equipment
-
Magnetic stirrer with hotplate and temperature probe.
-
Reflux condenser setup.
-
Rotary evaporator.[3]
-
TLC plates (Silica gel
).[3]
Experimental Protocols
Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
Note: If this intermediate is already available, skip to Step 2.
Rationale:
-
Dissolution: Dissolve indole-3-carbaldehyde (10 mmol, 1.45 g) in anhydrous DMF (15 mL).
-
Activation: Add anhydrous
(15 mmol, 2.07 g) and stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 4-nitrobenzyl bromide (11 mmol, 2.37 g) portion-wise.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexane). The product will have a higher
than the starting indole. -
Work-up: Pour the reaction mixture into crushed ice (100 g). A yellow precipitate should form immediately.
-
Purification: Filter the solid, wash with copious water to remove DMF, and recrystallize from ethanol.
-
Expected Yield: 85–90%
-
Appearance: Yellow crystalline solid.[4]
-
Step 2: Schiff Base Condensation (The Core Protocol)
Rationale: Ethanol is the solvent of choice as it dissolves the reagents at reflux but allows the product to precipitate upon cooling (driving the equilibrium forward).
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).
-
Amine Addition: Add the equimolar primary amine (1.0 mmol).
-
Note: If using a salt form of the amine (e.g., hydrochloride), add an equivalent of sodium acetate to liberate the free amine.
-
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Critical Control Point: Do not add excess acid. Too much acid protonates the amine, rendering it non-nucleophilic and killing the reaction.
-
-
Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3–6 hours.
-
Monitoring: Check TLC (Solvent: Toluene:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot and the appearance of a new, likely fluorescent spot.
-
Isolation:
-
Allow the mixture to cool slowly to room temperature.
-
If precipitation is slow, cool in an ice bath for 30 minutes.
-
Filter the solid product under vacuum.
-
-
Purification: Wash the cake with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.
Workflow Decision Tree
Use this logic flow to optimize reaction conditions based on the amine type.
Figure 2: Optimization of reaction conditions based on nucleophilicity of the amine partner.
Characterization & Validation
To ensure the protocol was successful, the following spectral data must be verified.
Infrared Spectroscopy (FT-IR)[4]
-
Target Signal: Appearance of a strong band at 1610–1630 cm⁻¹ (
stretch). -
Validation: Complete disappearance of the aldehyde carbonyl (
) band at 1660–1670 cm⁻¹ . -
Nitro Group: Look for symmetric and asymmetric stretching at 1340 cm⁻¹ and 1520 cm⁻¹ .
Proton NMR ( -NMR)
The chemical shift of the imine proton is the definitive proof of synthesis.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| 8.40 – 8.80 | Singlet (1H) | Diagnostic Peak. Downfield shift due to conjugation. | |
| Indole | 7.80 – 8.10 | Singlet (1H) | Often overlaps with aromatic region.[4] |
| Benzyl | 5.40 – 5.60 | Singlet (2H) | Connects Indole to Nitrobenzene. |
| Aromatic Protons | 6.50 – 8.30 | Multiplets | Complex region; integration is key. |
Note: The presence of the 4-nitro group will despectively shift the benzyl protons and nearby aromatics downfield compared to unsubstituted benzyl derivatives.
Mass Spectrometry
-
ESI-MS: Expect
or peaks. -
Schiff bases are prone to hydrolysis in acidic MS buffers; ensure neutral conditions or rapid injection.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Concentrate solvent by 50% on Rotavap, then freeze (-20°C) overnight. Alternatively, add water dropwise to induce turbidity. |
| Low Yield | Incomplete dehydration (Equilibrium issue). | Add molecular sieves (4Å) to the reaction flask to trap water, or use Toluene with a Dean-Stark trap. |
| Aldehyde Peak Remains (IR/NMR) | Reaction stalled. | Check pH. If neutral, add more AcOH. If too acidic, neutralize with NaOAc. Ensure amine is not a salt (e.g., HCl salt). |
| Dark/Tar Formation | Oxidation or Polymerization. | Perform reaction under Nitrogen ( |
References
-
Synthesis and Biological Evaluation of Indole Schiff Bases
-
General Protocol for Indole-3-Carbaldehyde Derivatives
- Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- Source: Afyon Koc
-
URL:[Link]
-
NMR Characterization Reference
- Title: BMRB Entry bmse000645 - Indole-3-carboxaldehyde (Spectral D
- Source: Biological Magnetic Resonance D
-
URL:[Link]
-
Nitro-Group Influence on Synthesis
- Title: Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nveo.org [nveo.org]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
Application Note: Synthesis of Chalcone Derivatives from N-Substituted Indole Aldehydes
Executive Summary
Indole-chalcone hybrids represent a privileged structural motif in medicinal chemistry, merging the pharmacophoric properties of the indole ring (found in tryptophan and serotonin) with the
This guide provides a definitive, field-validated workflow for synthesizing these derivatives using N-substituted indole-3-carboxaldehydes and acetophenones. We prioritize the Claisen-Schmidt condensation , offering two distinct protocols:
-
Method A (Conventional): A robust, scalable base-catalyzed reflux method.
-
Method B (Microwave-Assisted): A high-throughput, green chemistry approach for rapid library generation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Claisen-Schmidt condensation, a cross-aldol reaction followed by dehydration.[1][2] The reaction involves the nucleophilic attack of an acetophenone enolate onto the electrophilic carbonyl of the indole aldehyde.
Reaction Mechanism (Visualized)
The following diagram details the base-catalyzed pathway, highlighting the critical dehydration step that drives the equilibrium toward the stable, conjugated enone product.
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation yielding (E)-indole chalcones.[3]
Pre-Protocol Considerations
Reagent Selection & Stoichiometry
-
Electrophile: N-substituted indole-3-carboxaldehyde (1.0 eq).
-
Note: The N-substitution (e.g., Methyl, Benzyl, Boc) is critical. Free N-H indoles can undergo competitive deprotonation by the base, reducing yield or causing side reactions. If starting from indole-3-carboxaldehyde, perform N-alkylation first (e.g.,
).
-
-
Nucleophile: Substituted Acetophenone (1.0 - 1.2 eq).
-
Base Catalyst:
-
Conventional:[4] NaOH or KOH (10-40% aq. or pellets).
-
Microwave: Piperidine (catalytic) or KOH.
-
-
Solvent: Ethanol (95% or Absolute). Ethanol is ideal because the starting materials are soluble hot, while the chalcone product typically precipitates out upon cooling, facilitating purification.
Experimental Protocols
Method A: Conventional Base-Catalyzed Synthesis (The Gold Standard)
Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.
Reagents:
-
N-Substituted Indole-3-carboxaldehyde (10 mmol)
-
Ethanol (30-50 mL)
-
Sodium Hydroxide (NaOH) solution (40% aq., 5 mL) or pellets (20 mmol)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone (10 mmol) in Ethanol (30 mL).
-
Catalyst Addition: Add the NaOH solution (5 mL) dropwise while stirring at room temperature. The solution may darken slightly due to enolate formation.
-
Addition of Electrophile: Add the N-substituted indole-3-carboxaldehyde (10 mmol) to the reaction mixture.
-
Reaction:
-
Stir the mixture at Room Temperature (25°C) for 12–24 hours.
-
Optimization: If precipitation is slow, heat to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
-
Work-up:
-
Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize with dilute HCl (10%) until pH ~7 to precipitate the product completely and remove unreacted base.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation, difficult substrates, and improving yields of slow reactions.
Reagents:
-
N-Substituted Indole-3-carboxaldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Ethanol (2-5 mL)
-
Piperidine (0.1 mL) or KOH (1.5 mmol)
Procedure:
-
Preparation: In a microwave-safe process vial (e.g., 10 mL), combine the indole aldehyde and acetophenone in Ethanol.
-
Catalysis: Add catalytic Piperidine (or solid KOH). Cap the vial.
-
Irradiation:
-
Instrument: Dedicated synthesis microwave (e.g., Anton Paar or CEM).
-
Settings:140–180 W (or maintain 80–100°C ).
-
Time:2–5 minutes . (Note: Some protocols use 180°C for simultaneous deprotection/condensation, but for simple condensation, milder conditions suffice).
-
-
Work-up: Cool the vial to room temperature. The product often crystallizes directly. If not, pour onto crushed ice as in Method A.
Purification & Characterization Strategy
Purification Workflow
The purity of the crude solid is often >85%. For pharmaceutical applications (>98% purity), follow this hierarchy:
-
Recrystallization (Primary Method):
-
Solvent: Hot Ethanol (95%).
-
Technique: Dissolve crude solid in minimum boiling ethanol. If "oiling out" occurs, add a few drops of Acetone to solubilize, then let cool slowly.
-
Yield: Typically 60–90%.[6]
-
-
Column Chromatography (Secondary Method):
-
Required if TLC shows multiple spots (unreacted aldehyde or side products).
-
Stationary Phase: Silica Gel (60–120 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
80:20).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for isolation of pure chalcone derivatives.
Characterization Data (Expected)
Summarized below are the key spectral features to validate the structure.
| Technique | Key Signal / Parameter | Structural Insight |
| Doublet at | Confirms trans (E) geometry of the alkene linker. | |
| Singlet at | Indole C2-H proton (deshielded). | |
| IR | Peak at | |
| IR | Peak at | C-H bending for trans-disubstituted alkene. |
| Mass Spec | Molecular Ion | Confirms formula weight. |
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH/Water mix. | Evaporate 50% of solvent or extract with Ethyl Acetate, dry over |
| Oiling Out | Impurities or low MP product. | Re-dissolve in hot solvent, add a "seed crystal", and cool very slowly. Use a co-solvent (EtOH + Water).[4][7] |
| Low Yield | Cannizzaro side reaction (Aldehyde).[5] | Ensure Acetophenone is added to base before the aldehyde to form enolate first. |
| Multiple Spots (TLC) | Self-condensation of Acetophenone. | Use stoichiometric base (not excess) or switch to weaker base (Piperidine). |
References
-
Review of Biological Activity
-
Sahu, N. K., Balbhadra, S. S., Choudhary, J., & Kohli, D. V. (2012). Exploring pharmacological significance of chalcone scaffold: a review. Current Medicinal Chemistry, 19(2), 209-225. Link
-
-
Microwave Synthesis Protocol
-
Kishor, S., & Kumar, A. (2023). Synthesis of Indolyl Chalcones under Microwave Irradiation. International Journal of Creative Research Thoughts, 11(8). Link
-
-
Conventional Base-Catalyzed Method
-
Ahmad, M. R., et al. (2016). Synthesis and anti-inflammatory activity of some new indole-based chalcones. Journal of Chemical and Pharmaceutical Research, 8(4), 115-120. Link
-
-
Recrystallization Techniques
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. athabascau.ca [athabascau.ca]
Microwave-Assisted Synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde: A Modern Approach to N-Alkylation
An Application Guide and Protocol
This application note provides a comprehensive guide to the synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, a representative N-substituted indole derivative. Indole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The N-alkylation of the indole nucleus is a fundamental transformation for creating diverse molecular libraries for drug discovery.
Traditionally, these alkylations involve prolonged reaction times and often require harsh conditions. This guide details a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This technique leverages the principles of green chemistry to offer significant advantages, including drastically reduced reaction times, improved yields, and operational simplicity, making it an invaluable tool for modern synthetic chemists.[3]
Scientific Principles and Rationale
The Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via a classic N-alkylation, which is a nucleophilic substitution reaction. The key steps are:
-
Deprotonation: The nitrogen atom in the indole ring of 1H-indole-3-carbaldehyde is weakly acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), this proton is abstracted to generate a highly resonance-stabilized indolide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The generated indolide anion attacks the electrophilic benzylic carbon of the alkylating agent, 4-nitrobenzyl bromide. The bromide ion serves as the leaving group.
-
Product Formation: The formation of a new carbon-nitrogen bond yields the desired product, 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the indolide anion, while not interfering with the reaction.[4]
The Role of Microwave Irradiation
Microwave-assisted synthesis accelerates chemical reactions through a mechanism known as dielectric heating.[3] Polar molecules, such as DMF and the reaction intermediates, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates significant internal heat efficiently and uniformly throughout the reaction mixture. This leads to:
-
Rapid Heating: Reaching the target temperature in seconds to minutes, compared to much longer times for conventional oil baths.
-
Increased Reaction Rates: The high, uniform temperature dramatically increases the rate of reaction, often reducing multi-hour processes to mere minutes.[1]
-
Improved Yields: Shorter reaction times can minimize the formation of degradation byproducts that may occur with prolonged heating.
Caption: Mechanism of Microwave-Assisted N-Alkylation.
Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1H-Indole-3-carbaldehyde | ≥98% Purity | Standard Vendor |
| 4-Nitrobenzyl bromide | ≥98% Purity | Standard Vendor |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Vendor |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Vendor |
| Ethyl Acetate | ACS Grade | Standard Vendor |
| Hexane | ACS Grade | Standard Vendor |
| Deionized Water | --- | --- |
| Saturated Sodium Chloride Solution | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system (optional, for high purity)
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 1H-indole-3-carbaldehyde (1.0 mmol, 145.16 mg).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and 4-nitrobenzyl bromide (1.1 mmol, 237.6 mg) to the vial.
-
Solvent Addition: Add 4 mL of anhydrous DMF.
-
Vial Sealing: Securely cap the vial. Note: Ensure the cap is properly sealed to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (let the instrument adjust power to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring & Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up - Quenching: Pour the reaction mixture into a beaker containing 50 mL of deionized water. A precipitate of the crude product should form.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with saturated sodium chloride solution (1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.
Data Presentation and Optimization
The efficiency of microwave-assisted N-alkylation is highly dependent on parameters such as the base, solvent, and temperature. The provided protocol is a well-optimized starting point.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | K₂CO₃ (2.0 eq.) | A cost-effective and moderately strong base sufficient for deprotonation. Stronger bases like Cs₂CO₃ can be used for less reactive halides.[4] |
| Solvent | DMF | A polar aprotic solvent with a high dielectric constant, ideal for microwave heating and for promoting SN2 reactions.[4][5] |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier, ensuring a rapid reaction without significant decomposition. |
| Time | 10 minutes | Significantly shorter than conventional heating, which can take 12-16 hours.[6] Microwave irradiation drastically accelerates the reaction rate. |
| Expected Yield | >90% (after purification) | Microwave-assisted methods consistently provide high yields in short reaction times. |
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Troubleshooting
-
Safety: Always handle reagents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware that microwave reactions can generate high internal pressure; never exceed the recommended volume or temperature for the reaction vials. There is a risk of explosion with certain reagents at high temperatures under microwave conditions.[5]
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive reagents; insufficient temperature/time. | Use fresh anhydrous DMF. Ensure the base is dry. Increase reaction time to 15 min or temperature to 130 °C. |
| Incomplete Reaction | Insufficient base or alkylating agent. | Ensure molar ratios are correct. Consider using a slightly larger excess of the alkylating agent (1.2 eq.). |
| Side Products | Decomposition at high temperature. | Lower the reaction temperature to 100-110 °C and increase the reaction time accordingly. |
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde using microwave irradiation. The method showcases the power of MAOS to streamline synthetic workflows, embodying the principles of green chemistry by reducing reaction times and potentially solvent usage. This protocol serves as a reliable template for the N-alkylation of various indole derivatives, facilitating rapid library synthesis for researchers in medicinal chemistry and drug development.
References
-
Bermúdez, M., et al. (2010). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Taylor & Francis Online. Available at: [Link]
-
Schäfer, T., et al. (2018). Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. Arkivoc. Available at: [Link]
-
Cerecetto, H., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecular Diversity. Available at: [Link]
-
Nguyen, H. H., & Kurth, M. J. (2013). Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. Organic Letters. Available at: [Link]
-
Dzięgielewski, M., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
-
Gathi, D. E., et al. (2021). Microwave-assisted synthesis of nitrogen heterocycles. RSC Advances. Available at: [Link]
-
Male, L., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sertbakan, T. R., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]
-
Fábián, L., et al. (2012). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. CrystEngComm. Available at: [Link]
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Jayasinghe, L., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Available at: [Link]
-
Patil, S. A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry. Available at: [Link]
-
Marzaro, G., et al. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Green Chemistry. Available at: [Link]
-
Gaffer, H. E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (2023). Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
Sources
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: High-Purity Crystallization of N-benzyl indole-3-carbaldehyde
Introduction: The Critical Role of Purity in N-benzyl indole-3-carbaldehyde for Research and Development
N-benzyl indole-3-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core, substituted at the N1 and C3 positions, serves as a versatile scaffold for the development of novel therapeutics, including but not limited to, inhibitors of key enzymes and modulators of protein-protein interactions. The purity of this building block is paramount, as even minor impurities can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of biological data.
This comprehensive guide provides a detailed exploration of crystallization solvent systems and protocols for the purification of N-benzyl indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step methodologies but also delves into the fundamental principles governing the selection of appropriate solvent systems and troubleshooting common crystallization challenges.
Foundational Principles: The Science of Crystallization for Optimal Purity
Crystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent mixture at varying temperatures. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This temperature-dependent solubility differential is the driving force for the formation of a crystalline lattice of the desired molecule, while impurities remain in the solution, or "mother liquor."
The process of successful crystallization hinges on two key stages: nucleation and crystal growth.[3] Nucleation is the initial formation of small, stable crystalline aggregates. This is followed by crystal growth, where more molecules of the target compound deposit onto the existing nuclei, leading to the formation of larger, well-defined crystals. Slow and controlled cooling is crucial for promoting the growth of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[1]
Selecting the Ideal Solvent System: A Polarity-Guided Approach
The adage "like dissolves like" is a fundamental principle in solvent selection for crystallization.[4] N-benzyl indole-3-carbaldehyde possesses both polar (the aldehyde group and the indole nitrogen) and non-polar (the benzyl and benzene rings) characteristics. Therefore, a solvent system that can effectively solvate the molecule at high temperatures but allows for its controlled precipitation upon cooling is ideal.
A systematic approach to solvent selection involves screening a range of solvents with varying polarities. This can be done on a small scale to observe the solubility of the crude product at room temperature and at the solvent's boiling point.[5] For N-benzyl indole-3-carbaldehyde, suitable solvent systems often involve either a single polar solvent or a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble).
Data Summary: Recommended Solvent Systems for N-benzyl indole-3-carbaldehyde Crystallization
The following table summarizes promising solvent systems for the crystallization of N-benzyl indole-3-carbaldehyde, based on literature precedents and the compound's structural characteristics.
| Solvent System | Type | Rationale | Expected Outcome |
| Ethanol | Single Solvent | The polarity of ethanol is well-suited to dissolve N-benzyl indole-3-carbaldehyde at its boiling point, while its solubility decreases significantly upon cooling. | Formation of well-defined crystals upon slow cooling. |
| Acetone-Water | Mixed Solvent | Acetone acts as the "good" solvent, readily dissolving the compound, while water serves as the "anti-solvent" or "poor" solvent, inducing crystallization upon its addition or by slow cooling of the mixture. | Effective for precipitating the product from a highly concentrated solution. |
| Methanol | Single Solvent | Similar to ethanol, methanol can be an effective single solvent for the recrystallization of indole derivatives.[6] | Good crystal formation, though solubility might be higher than in ethanol, potentially affecting yield. |
| Ethyl Acetate-Hexane | Mixed Solvent | Ethyl acetate can dissolve the compound, and the addition of non-polar hexane can induce precipitation. This system is commonly used for the purification of indole derivatives.[7][8] | Can be effective for removing non-polar impurities. |
Experimental Protocols: Achieving High-Purity N-benzyl indole-3-carbaldehyde
The following protocols provide detailed, step-by-step instructions for the crystallization of N-benzyl indole-3-carbaldehyde using both single-solvent and mixed-solvent systems.
Protocol 1: Single-Solvent Crystallization with Ethanol
This protocol is ideal when the crude N-benzyl indole-3-carbaldehyde is a solid and contains impurities with different solubility profiles in ethanol.
Materials:
-
Crude N-benzyl indole-3-carbaldehyde
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude N-benzyl indole-3-carbaldehyde in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Achieving Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to promote the formation of large crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Crystallization with Acetone-Water
This protocol is particularly useful when a single solvent does not provide a sufficient solubility differential or when dealing with oily impurities.
Materials:
-
Crude N-benzyl indole-3-carbaldehyde
-
Acetone (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude N-benzyl indole-3-carbaldehyde in a minimal amount of acetone at room temperature or with gentle warming.
-
Inducing Crystallization: While stirring, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Redissolution: Gently heat the turbid solution until it becomes clear again.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetone-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for the purification of N-benzyl indole-3-carbaldehyde by crystallization.
Troubleshooting Common Crystallization Issues
Even with a well-defined protocol, challenges can arise during crystallization. The following decision tree and table provide guidance on how to address common problems.
Caption: Decision tree for troubleshooting common crystallization problems.
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Gently boil off some of the solvent to increase the concentration and then allow the solution to cool again.[9] |
| Nucleation has not been initiated. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound.[9] | |
| Oiling out (product separates as a liquid instead of a solid) | The cooling process is too rapid, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding slightly more solvent can also help.[9] If the problem persists, a different solvent system with a lower boiling point may be necessary. |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled in an ice bath for an adequate amount of time. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely. | |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method judiciously as it can also adsorb the target compound, reducing the yield. |
Conclusion: Ensuring Purity for Downstream Success
The purification of N-benzyl indole-3-carbaldehyde by crystallization is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological assays. By understanding the principles of solvent selection and crystallization, and by following well-defined protocols, researchers can consistently obtain this key intermediate in high purity. The troubleshooting guide provided serves as a valuable resource for overcoming common challenges, ultimately leading to more efficient and successful research and development outcomes.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Aneja, D. K., et al. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. doi:10.15227/orgsyn.039.0030. Retrieved from [Link]
-
Crystallization purification of indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024, September 6). RSC Publishing. Retrieved from [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012, February 23). PMC - NIH. Retrieved from [Link]
-
Discovery of 3-Formyl- N-(un)Substituted Benzylindole Pyrimidines as an Acaricidal Agent and Their Mechanism of Action. (2023, November 1). PubMed. Retrieved from [Link]
-
Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. longdom.org [longdom.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
improving yield of indole-3-carbaldehyde N-alkylation reactions
Technical Support Center: Indole-3-Carbaldehyde N-Alkylation
-
Topic: Optimization of N-Alkylation Yields for Electron-Deficient Indoles
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2][3]
Introduction: The "Hidden" Deactivation
Welcome to the Technical Support Center. If you are here, you are likely experiencing stalled reactions or poor yields when alkylating indole-3-carbaldehyde .
The Core Problem: You are treating this substrate like a standard indole. It is not.
The formyl group at the C3 position is a strong electron-withdrawing group (EWG).[3] While this makes the N-H proton more acidic (
This guide moves beyond standard textbook
Module 1: The Diagnostic Matrix (Troubleshooting)
Before changing your entire protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic workflow for identifying the root cause of yield loss in indole-3-carbaldehyde alkylations.
Module 2: The Knowledge Base (Mechanistic Deep Dive)
To fix the yield, you must understand the competition between the N-alkylation (desired) and O-alkylation/Side Reactions (undesired).[2]
The Resonance Trap
Upon deprotonation, the negative charge is not localized on the nitrogen.[3] It is delocalized onto the oxygen of the aldehyde.[3]
-
Consequence: The "hard" oxygen center can compete with the "soft" nitrogen center, although N-alkylation is thermodynamically favored.[2]
-
The Fix: Use Polar Aprotic Solvents (DMF, DMSO).[2][3] These solvents solvate the metal cation (e.g.,
, ) effectively, leaving the indolyl anion "naked" and more reactive, while stabilizing the transition state for N-attack.[2]
The "Cesium Effect"
Cesium carbonate (
-
Solubility: Cesium is a large, soft cation that is more soluble in organic solvents (like DMF/MeCN) than Potassium or Sodium.[2][3]
-
Coordination: The large radius of
allows for a looser ion pair with the indolyl anion, increasing the nucleophilicity of the nitrogen.
Side Reaction: The Cannizzaro Risk
Indole-3-carbaldehyde is an aldehyde lacking
-
Risk: In the presence of strong hydroxide bases (e.g.,
, or that has absorbed moisture), the aldehyde can undergo disproportionation (Cannizzaro reaction) into the alcohol and carboxylic acid, destroying your starting material. -
Prevention: Strictly anhydrous conditions or the use of non-nucleophilic carbonate bases.[3]
Module 3: Optimized Protocols
Choose the protocol that matches your available reagents and electrophile sensitivity.[3]
Method A: The "Cesium Effect" (Recommended)
Best for: High yields, operational simplicity, and sensitive substrates.[2]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve Indole-3-carbaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
, 1.5 - 2.0 equiv) . -
Electrophile: Add the Alkyl Halide (1.2 equiv) .
-
Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[2][3]
-
Why Heat? The deactivated nucleophile requires thermal energy to overcome the activation barrier.[3]
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove DMF), and brine.[2][3]
Method B: Classical Hydride (High Throughput)
Best for: Very unreactive electrophiles where maximum nucleophilicity is required.[2][3]
-
Setup: Flame-dry flask, maintain Argon/Nitrogen atmosphere .
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.
-
Addition: Add Indole-3-carbaldehyde (1.0 equiv) dropwise (dissolved in minimal DMF).
-
Wait: Stir at 0°C for 30 mins to ensure complete deprotonation and delocalization.
-
Alkylation: Add Alkyl Halide (1.2 equiv) slowly.
-
Reaction: Allow to warm to Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.
-
Quench: CRITICAL. Cool to 0°C. Quench with Sat.
. Do not use water directly if the reaction is hot (exothermic risk).[2][3]
Comparative Data: Base Efficacy
| Base | Solvent | Temp | Typical Yield | Notes |
| DMF | 60°C | 92-98% | Gold Standard. High tolerance, easy workup.[1][2][3] | |
| DMF | 0°C -> RT | 85-90% | Requires strict anhydrous conditions.[1][2][3] Risk of Cannizzaro if wet.[2][3] | |
| Acetone | Reflux | < 40% | Avoid. Aldol condensation with solvent competes.[2][3] | |
| DMSO | RT | 60-75% | High risk of hydrolysis/side reactions due to | |
| Toluene | Reflux | 80-85% | Good "Green" alternative.[1][2][3] Requires TEBAC/TBAB catalyst.[2][3] |
Module 4: Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black? A: This usually indicates oxidative decomposition or polymerization.[2][3] Indole derivatives are electron-rich (even with the aldehyde) and sensitive to air oxidation at high temperatures.[2][3]
-
Fix: Degas your solvents (sparge with Nitrogen) before use and keep the reaction under an inert atmosphere.
Q: Can I use Acetone as a solvent?
A: No. Acetone is a ketone with
Q: My product is stuck in the DMF layer during extraction. A: Indole-3-carbaldehyde derivatives can be quite polar.[1][2][3]
-
Fix: Dilute the DMF reaction mixture with 5-10 volumes of water (or 5% LiCl solution) before extracting with Ethyl Acetate. The LiCl helps break the emulsion and forces the organic product out of the aqueous phase.
Q: I see a new spot on TLC, but it reverts to starting material after column chromatography. A: You likely formed the N-hemiaminal or a reversible intermediate, or your silica gel is too acidic and is hydrolyzing a sensitive group.[2][3]
-
Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[3]
References
-
Cesium Carbonate Promoted N-Alkylation
-
Phase Transfer Catalysis (PTC)
-
General Indole Reactivity
Sources
- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 2. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
troubleshooting low solubility of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
Executive Summary
You are encountering solubility issues with 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde . This is a common bottleneck with N-substituted indole-3-carboxaldehydes.[1] The molecule combines a planar, pi-stacking indole core with a nitro-aromatic tail, resulting in high lattice energy and significant lipophilicity (LogP > 3.5).[1]
This guide moves beyond generic advice to provide specific protocols for biological formulation , synthetic workup , and analytical sample preparation .[1]
Part 1: The Diagnostic Hub
Why is this molecule so stubborn?
Before attempting to dissolve, understand the physical chemistry fighting against you:
-
Pi-Pi Stacking: The indole ring and the 4-nitrobenzyl ring are both aromatic and planar.[1] In the solid state, they stack efficiently, creating a high-melting-point crystal lattice that resists solvent penetration.[1]
-
Hydrophobicity: The N-benzylation removes the only hydrogen-bond donor (the indole N-H), significantly reducing solubility in polar protic solvents like methanol or water.[1]
-
The "Crash" Phenomenon: The aldehyde group is polar, but the bulk of the molecule is lipophilic.[1] When a concentrated DMSO stock hits an aqueous buffer (cell media), the water molecules self-associate, forcing the hydrophobic drug out of solution immediately (precipitation).[1]
Solubility Profile Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Super-Solvents | DMSO, DMF, NMP | High (>25 mg/mL) | Primary Stock. Use for bio-assays and reactions.[1] |
| Polar Aprotic | Acetone, THF, DCM | Moderate | Good for synthesis workup; volatile.[1] |
| Polar Protic | Ethanol, Methanol | Low (Cold) / High (Hot) | Recrystallization. Requires reflux to dissolve. |
| Non-Polar | Hexane, Ether | Negligible | Use as an anti-solvent to force precipitation.[1] |
| Aqueous | Water, PBS, Saline | Insoluble | Do not use directly. Requires formulation.[1] |
Part 2: Troubleshooting Workflows
Scenario A: "It crashes out in my Cell Culture Media."
Issue: You add a DMSO stock directly to media, and a yellow precipitate forms.[1] Root Cause: "Solvent Shock."[1] The rapid change in polarity causes immediate aggregation.[1]
Protocol: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use a "stepping stone" approach.
-
Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .
-
Intermediate Step: Dilute this stock 1:10 into pure Ethanol or PEG-400 . (Result: 2 mM).
-
Final Step: Dilute the intermediate solution into pre-warmed (37°C) media while vortexing.
-
Why? The intermediate solvent reduces the surface tension difference, allowing the molecule to disperse before it aggregates.[1]
-
Advanced Formulation (If simple dilution fails): Use a carrier molecule.
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin):
Scenario B: "I can't purify it; it's a sticky solid or won't crystallize."
Issue: Post-synthesis (e.g., Vilsmeier-Haack or N-alkylation), the product is impure.[1] Root Cause: Trapped DMF or residual starting material.[1]
Protocol: The Dual-Solvent Recrystallization N-benzyl indoles crystallize beautifully if you respect their temperature-dependent solubility.[1]
-
Dissolve: Place crude solid in a flask. Add minimal DMF (Dimethylformamide) until just dissolved at room temperature.
-
Heat: Warm to 60°C.
-
Precipitate: Slowly add hot Ethanol (95%) while stirring.
-
Ratio: Approx 1 part DMF to 5 parts Ethanol.[1]
-
-
Cool: Let it cool to room temperature slowly, then refrigerate (4°C).
-
Result: Yellow needles should form. The impurities stay in the DMF/Ethanol mother liquor.[1]
Part 3: Visual Troubleshooting Logic
The following decision tree helps you select the correct workflow based on your immediate goal.
Figure 1: Decision matrix for handling 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde based on experimental intent.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use water to wash the product during synthesis workup? A: Yes, and you should.[1] Since the molecule is insoluble in water, pouring your reaction mixture (likely in DMF or Acetone) into crushed ice/water is the standard method to isolate the crude solid. The product will crash out; inorganic salts and DMF will stay in the water. Filter the solid and wash copiously with water.[1]
Q2: I see two spots on TLC, but I expect a pure compound. A: Check your aldehyde. Indole-3-carbaldehydes can slowly oxidize to carboxylic acids in air, or form "dimers" via aldol condensation if left in basic conditions.[1]
-
Fix: Run TLC with 1% Acetic Acid in your eluent (e.g., Hexane:Ethyl Acetate 6:4 + 1% AcOH) to prevent streaking of acidic impurities.[1]
Q3: Why is my NMR spectrum broad or missing peaks in CDCl3? A: This is due to stacking aggregation .[1] In non-polar solvents like Chloroform, the flat aromatic rings stack like plates, causing line broadening.[1]
-
Fix: Switch to DMSO-d6 . It breaks up the aggregates and gives sharp peaks.[1]
References
-
Cayman Chemical. (2020).[1][2] Indole-3-carboxaldehyde Product Information & Solubility. Link
- Grounding: Establishes baseline solubility of the parent scaffold in DMSO (30 mg/mL) vs. aqueous buffers.
-
PubChem. (2025).[1][3] 4-nitro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Link
- Grounding: Verifies the specific chemical structure, LogP d
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde Synthesis and Purification. Org. Synth. 1959, 39,[1] 30. Link
- Grounding: Provides the authoritative protocol for recrystallizing indole-aldehydes using ethanol.
-
Selleck Chemicals. (2024).[1] Solubility Guidelines for Indole Derivatives in Cell Assays. Link
- Grounding: Supports the protocol for DMSO stock preparation and serial dilution to prevent precipit
Sources
optimizing reaction conditions for 4-nitrobenzyl bromide and indole-3-carbaldehyde
This guide serves as a specialized technical support resource for the N-alkylation of indole-3-carbaldehyde with 4-nitrobenzyl bromide . It is designed to provide actionable, high-level troubleshooting and optimization strategies for researchers encountering difficulties with yield, selectivity, or purification.
Technical Support Case #4829: N-Alkylation Optimization
Subject: Optimizing reaction conditions for 4-nitrobenzyl bromide and indole-3-carbaldehyde.
Executive Summary of Reaction Mechanics
The target transformation is a nucleophilic substitution (
-
Nucleophile: Indole-3-carbaldehyde anion. The
-formyl group is electron-withdrawing, increasing the acidity of the proton ( 15-16) compared to unsubstituted indole ( 17). This facilitates deprotonation but slightly decreases the nucleophilicity of the resulting anion. -
Electrophile: 4-Nitrobenzyl bromide. The para-nitro group is strongly electron-withdrawing, making the benzylic carbon highly electrophilic but also rendering the reagent susceptible to hydrolysis if moisture is present.
Standard Operating Procedures (SOPs)
We recommend two distinct protocols depending on your lab's constraints and the scale of the reaction.
Method A: The "Robust" Protocol (Recommended for Scale-up)
Best for: High functional group tolerance, avoiding hazardous hydrides, and ease of setup.
Reagents:
-
4-Nitrobenzyl bromide (1.1 – 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 – 3.0 equiv)[3] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
) with 10% DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve indole-3-carbaldehyde in anhydrous DMF (0.2 M concentration). Note: The aldehyde has poor solubility in non-polar solvents; DMF is critical here.
-
Base Activation: Add anhydrous
. Stir at Room Temperature (RT) for 15-30 minutes. This "aging" period allows for partial deprotonation and surface activation of the heterogeneous base. -
Addition: Add 4-nitrobenzyl bromide portion-wise (solid) or dropwise (if dissolved in minimum DMF).
-
Reaction: Heat to 60–80°C . Monitor by TLC (typically 3–12 hours).
-
Why this temp? 4-nitrobenzyl bromide is reactive; higher temperatures (>100°C) increase the risk of decomposition and tar formation.
-
-
Quench: Pour mixture into ice-water (5x reaction volume). The product often precipitates as a solid, simplifying filtration.
Method B: The "High-Efficiency" Protocol (For Difficult Substrates)
Best for: Small scale, rapid kinetics, or if Method A yields are <50%.
Reagents:
-
Sodium Hydride (
), 60% dispersion (1.2 equiv) -
Solvent: Anhydrous DMF or THF/DMF (9:1).
Step-by-Step Workflow:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Deprotonation: Dissolve indole-3-carbaldehyde in DMF at
. Add slowly. Evolution of gas will be vigorous. Stir at to RT for 30 mins until gas evolution ceases.-
Critical: The solution typically turns yellow/orange/red, indicating the formation of the indolyl anion.
-
-
Alkylation: Cool back to
. Add 4-nitrobenzyl bromide (dissolved in DMF) slowly. -
Completion: Allow to warm to RT. Reaction is often complete within 1–3 hours without external heating.
Troubleshooting Guide (Q&A Format)
Q1: I am seeing a significant amount of unreacted indole-3-carbaldehyde despite heating overnight. What is wrong?
-
Diagnosis: The base system is likely insufficient, or the electrophile has degraded.
-
Root Cause 1 (Moisture):
is hygroscopic. If "wet," it forms a hydration shell that impedes reaction.-
Fix: Flame-dry your
or switch to (Cesium Carbonate), which is more soluble and basic in organic solvents [1].
-
-
Root Cause 2 (Electrophile Hydrolysis): 4-Nitrobenzyl bromide hydrolyzes to the alcohol in the presence of trace water/hydroxide.
-
Fix: Check the purity of the bromide. If it smells like acid or looks wet, recrystallize it or buy fresh. Add 0.1 equiv of KI (Potassium Iodide) to generate the more reactive iodide in situ (Finkelstein condition).
-
Q2: My product is an oil that refuses to crystallize, and NMR shows DMF peaks.
-
Diagnosis: DMF entrapment. Indole derivatives are "sticky," and DMF has a high boiling point (
). -
Solution:
-
Aqueous Wash: When extracting with Ethyl Acetate, wash the organic layer 5 times with water, followed by 2 washes with saturated
(Lithium Chloride) solution. pulls DMF out of the organic phase effectively. -
Azeotrope: Evaporate with toluene or heptane to co-distill trace DMF.
-
Trituration: Sonicate the crude oil with cold diethyl ether or ethanol. The N-alkylated product is often a solid and may crash out.
-
Q3: I see a spot on TLC with a slightly different Rf. Could it be C-alkylation?
-
Analysis: Direct
-alkylation is blocked by the aldehyde. -alkylation is thermodynamically unfavorable and sterically hindered. -
Likely Culprit: O-alkylation of the aldehyde (forming an enol ether) is extremely rare for this system. The most probable impurity is the N,N-dialkylated side product (if the aldehyde group was somehow lost, unlikely) or simply hydrolyzed 4-nitrobenzyl alcohol .
-
Verification: Check the IR. The product should retain the strong
stretch ( ) of the aldehyde. If the carbonyl peak disappears, you have a major side reaction (e.g., Cannizzaro if using strong NaOH).
Q4: The reaction turns black/tarry.
-
Diagnosis: Polymerization or oxidative degradation.
-
Fix:
Optimization Data & Logic
The following table summarizes the impact of solvent and base choices based on general reactivity patterns for electron-deficient indoles [2, 3].
| Variable | Condition | Reactivity Rating | Pros | Cons |
| Base | Moderate | Cheap, mild, robust. | Slow kinetics; requires heat. | |
| Base | High | "Cesium Effect" improves solubility. | Expensive.[6] | |
| Base | Very High | Rapid, often works at RT. | Hazardous; requires strict anhydrous conditions. | |
| Solvent | DMF | High | Excellent solubility of reactants. | Difficult to remove during workup. |
| Solvent | Acetonitrile | Moderate | Easy to remove (low BP). | Poor solubility of indole-3-carbaldehyde. |
| Additive | Booster | Accelerates reaction via iodide exchange. | Adds a purification step (removing iodine salts). |
Visual Troubleshooting Logic
Caption: Decision tree for troubleshooting N-alkylation of indole-3-carbaldehyde based on TLC monitoring.
References
-
BenchChem. (2025).[1][7][8] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from
-
National Institutes of Health (NIH). (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from
-
MDPI. (2021). Synthesis and Evaluation of N-Substituted Indole-3-carbaldehyde Derivatives. Retrieved from
-
Cayman Chemical. (2020).[2] Indole-3-carboxaldehyde Product Information and Solubility Guide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating Your N-(4-nitrobenzyl)indole Product
A Guide to Removing Unreacted 4-Nitrobenzyl Bromide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted 4-nitrobenzyl bromide from indole synthesis products. Here, you will find practical solutions, preventative measures, and detailed protocols to ensure the purity of your final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your N-alkylated indole product.
Issue 1: My TLC plate shows a persistent spot corresponding to 4-nitrobenzyl bromide, even after the reaction is complete.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Before proceeding with a complex purification, ensure the reaction is truly finished by monitoring it via TLC until the indole starting material is consumed.
-
Excess Reagent: It is common to use a slight excess of the alkylating agent to drive the reaction to completion.[1] This means there will inherently be unreacted 4-nitrobenzyl bromide in your crude product.
-
Hydrolysis of 4-Nitrobenzyl Bromide: 4-nitrobenzyl bromide can hydrolyze in the presence of water, especially during aqueous workup, to form 4-nitrobenzyl alcohol.[2] This alcohol may have a similar Rf value to the starting material, complicating TLC analysis.
Recommended Actions:
-
Confirm Spot Identity: Co-spot your crude reaction mixture with a pure standard of 4-nitrobenzyl bromide on the same TLC plate to confirm the identity of the persistent spot.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or using a stronger base like sodium hydride in a polar aprotic solvent like DMF to ensure complete deprotonation of the indole.[1]
Issue 2: During column chromatography, 4-nitrobenzyl bromide co-elutes with my desired N-(4-nitrobenzyl)indole product.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal to resolve the two compounds. 4-nitrobenzyl bromide is a moderately polar compound.[3] Your N-alkylated indole product will also be more non-polar than the starting indole.
-
Column Overloading: Applying too much crude material to your column can lead to poor separation.[4]
Recommended Actions:
-
Systematic TLC Analysis for Eluent Selection: Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Aim for an Rf of ~0.3 for your product, with clear separation from the 4-nitrobenzyl bromide spot.
-
Gradient Elution: Employ a gradient elution during column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help to first elute the less polar 4-nitrobenzyl bromide, followed by your more polar product.
-
Alternative Stationary Phases: While silica gel is common, its acidic nature can sometimes cause issues.[4] For sensitive indoles, consider using neutral alumina as the stationary phase.[4]
Issue 3: I've tried column chromatography, but I still have a small amount of 4-nitrobenzyl bromide contamination. How can I remove it?
Possible Causes & Solutions:
-
Minor Co-elution: Even with an optimized system, a small amount of co-elution can occur.
-
Product is a Solid: If your N-(4-nitrobenzyl)indole is a solid, recrystallization is an excellent final purification step.[1]
Recommended Actions:
-
Recrystallization: This technique is highly effective for removing minor impurities from solid products.[1]
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures.[5] Common solvents for recrystallization include ethanol, or mixtures like hexane/ethyl acetate.[6]
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The impurities, including any remaining 4-nitrobenzyl bromide, should remain in the mother liquor.[7] Filter the crystals and wash with a small amount of cold solvent.
-
-
Chemical Quenching (for larger scales or persistent issues): Before workup, a nucleophilic scavenger can be added to the reaction mixture to react with the excess 4-nitrobenzyl bromide.
-
Triethylamine Quench: Adding triethylamine to the reaction mixture will convert the excess benzyl bromide into a water-soluble benzyltriethylammonium bromide salt, which can be easily removed during an aqueous workup.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-nitrobenzyl bromide to consider during purification?
A1: 4-nitrobenzyl bromide is a pale yellow crystalline solid with a melting point of 96-99 °C.[9] It is soluble in common organic solvents like ethanol, acetone, and ether, but only slightly soluble in water.[3] It is also incompatible with strong bases and oxidizing agents.[2]
Q2: How can I visualize 4-nitrobenzyl bromide and my indole product on a TLC plate?
A2: Both 4-nitrobenzyl bromide and most indole derivatives are UV-active due to their aromatic rings.[4][10] They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[11] For further visualization, a potassium permanganate (KMnO₄) stain can be used, which will stain most organic compounds.[12]
Q3: Can I use a base wash to remove unreacted 4-nitrobenzyl bromide?
A3: While 4-nitrobenzyl bromide reacts with bases, a simple aqueous base wash (e.g., with sodium bicarbonate or sodium hydroxide) during workup is generally not sufficient to completely remove it. The reaction can be slow and may lead to the formation of byproducts like 4,4'-dinitrostilbene.[13] A more effective approach is to use a nucleophilic amine like triethylamine to form a water-soluble salt.[8]
Q4: Are there any safety concerns when handling 4-nitrobenzyl bromide?
A4: Yes, 4-nitrobenzyl bromide is a lachrymator and can cause skin, eye, and respiratory irritation.[3][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of N-(4-nitrobenzyl)indoles using silica gel column chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between your product and 4-nitrobenzyl bromide.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat and protected with a layer of sand.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Data Summary: TLC Solvent Systems
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Eluting non-polar impurities and starting materials like 4-nitrobenzyl bromide. |
| 85:15 to 70:30 | Eluting the desired N-alkylated indole product. |
Protocol 2: Chemical Quenching of Excess 4-Nitrobenzyl Bromide
This protocol describes a method for removing excess 4-nitrobenzyl bromide before aqueous workup.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add Quenching Agent: Add an excess (2-3 equivalents relative to the excess 4-nitrobenzyl bromide) of triethylamine to the reaction mixture.[8]
-
Stir: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess 4-nitrobenzyl bromide.
-
Aqueous Workup: Proceed with your standard aqueous workup. The resulting triethyl(4-nitrobenzyl)ammonium bromide salt is water-soluble and will be removed in the aqueous layer.[8] Extract your product with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Workflow for Purification
Caption: General purification workflow.
Troubleshooting Decision Tree
Caption: Decision tree for purification strategy.
References
- Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
- ChemicalBook. (2026, January 13). 4-Nitrobenzyl bromide | 100-11-8.
- Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
- Benchchem. Technical Support Center: Selective N-Alkylation of Indoles.
- Benchchem. improving the reaction conditions for the N-benzylation of indoles.
- SAFETY DATA SHEET: 4-Nitrobenzyl bromide.
- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Hanna, S. B., & Ruehle, P. H. (1975). The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium Salts. Journal of Organic Chemistry, 40(26), 3882-3885.
- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.
- Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide.
- Benchchem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
- Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3).
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 4-Nitrobenzyl bromide.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Sigma-Aldrich. 4-Nitrobenzyl bromide 99 100-11-8.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- TLC Stains.
- Benchchem. (2025, December). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Filterbio. (2025, December 19). How to detect compounds on TLC plates?.
- TLC stains.
- Thermo Fisher Scientific. 4-Nitrobenzyl bromide, 97+% 500 g.
- Taylor & Francis. (2019, October 14). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety.
- EPFL. TLC Visualization Reagents.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- PrepChem.com. Preparation of 4-nitrobenzyl bromide.
- Chegg. (2022, April 6). Reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol and Thin Layer Chromatography (Day 2 - Recrystallization and Melting point determination).
- Google Patents. N-alkylation of indole derivatives.
- Carbene-Catalyzed Reductive Coupling of Nitrobenzyl Bromide and Nitroalkene via Single-Electron-Transfer (SET).
- p-NITROBENZYL BROMIDE - Organic Syntheses Procedure.
- PubMed. (n.d.). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate.
- Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction.
- Unibo. Supporting Information Catalytic Enantioselective Addition of Indoles to Activated N-Benzyl Pyridinium Salts.
- Google Patents. Refining method of indoly dissoluable and separated crystallation.
- Reddit. (2018, July 22). Recrystallizing nitroacetanilide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chegg.com [chegg.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. filter-bio.com [filter-bio.com]
- 12. TLC stains [reachdevices.com]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. rroij.com [rroij.com]
choice of base for N-alkylation of indole-3-carboxaldehyde (NaH vs K2CO3)
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimization of Base Selection for N-Alkylation of Indole-3-Carboxaldehyde
Executive Overview
The N-alkylation of indole-3-carboxaldehyde (also known as 3-formylindole) presents a unique chemoselective challenge compared to unsubstituted indoles. The presence of the electron-withdrawing formyl group at the C3 position significantly alters the electronic landscape of the pyrrole ring:
-
Acidity Enhancement: The pKa of the N-H proton drops from ~21 (indole) to ~15-16 (indole-3-carboxaldehyde) in DMSO. This makes deprotonation easier but stabilizes the resulting anion, potentially reducing nucleophilicity.
-
Steric Blocking: The C3 substituent effectively blocks the primary site of competing C-alkylation, rendering N-alkylation the dominant pathway.
-
Side-Reaction Susceptibility: The aldehyde moiety is sensitive to strong nucleophiles (risk of addition) and base-mediated disproportionation (Cannizzaro reaction) if moisture is present.
This guide provides a decision framework and detailed protocols for the two most prevalent base systems: Sodium Hydride (NaH) and Potassium Carbonate (K₂CO₃) .
Decision Matrix: NaH vs. K₂CO₃
Use this matrix to select the appropriate protocol for your specific alkylating agent and process constraints.
| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Reaction Type | Irreversible Deprotonation (Kinetic Control) | Equilibrium Deprotonation (Thermodynamic Control) |
| Reaction Speed | Rapid (< 1–2 hours) | Slow (12–24 hours) |
| Temperature | 0°C to Room Temperature (Strict Control) | 60°C – 90°C (Reflux often required) |
| Moisture Sensitivity | Critical (Requires anhydrous conditions) | Moderate (Tolerates trace moisture) |
| Ideal Substrates | Unreactive alkyl halides (e.g., long-chain bromides, chlorides), sterically hindered electrophiles. | Reactive halides (e.g., MeI, Benzyl Br, Allyl Br). |
| Primary Risk | Exotherm runaway; "Wet" solvent leads to NaOH formation | Incomplete conversion; Thermal degradation of aldehyde over long reflux. |
Visual Decision Tree
Caption: Logic flow for selecting the optimal base system based on electrophile reactivity.
Technical Guide A: The Sodium Hydride (NaH) Protocol
Best for: Unreactive electrophiles, rapid synthesis, and small-scale discovery chemistry.
The Mechanism
NaH acts as an irreversible base. The hydride anion (
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under
or Ar atmosphere. -
Solvent: Use anhydrous DMF or THF .[1] (Note: DMF is preferred for solubility).
-
Deprotonation (Critical Step):
-
Dissolve Indole-3-carboxaldehyde (1.0 eq) in DMF (0.2 M concentration).
-
Cool to 0°C (Ice bath).
-
Add NaH (60% dispersion in oil, 1.2 eq ) portion-wise.
-
Observation: Vigorous bubbling (
gas). Wait until bubbling ceases (approx. 15–30 mins) and the solution turns yellow/orange (formation of the anion).
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 – 1.5 eq) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT).
-
Monitor via TLC/LC-MS.[2] Reaction is usually complete in < 2 hours.
-
-
Quench:
-
Cool back to 0°C.
-
Slowly add saturated
or ice water to quench excess NaH. -
Warning: Rapid addition causes violent foaming.
-
Troubleshooting the NaH Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Carboxylic Acid byproduct | Cannizzaro Reaction. Moisture in DMF generated NaOH, which attacked the aldehyde. | Use fresh, anhydrous DMF (water < 50 ppm). Keep reaction under inert gas. |
| Dark Tarry Mixture | Polymerization. Temperature too high during deprotonation. | Ensure NaH is added at 0°C. Do not heat above RT unless necessary. |
| Incomplete Conversion | NaH Quality. Old NaH absorbs moisture and becomes NaOH. | Use fresh NaH or titrate activity. Increase equivalents to 1.5 eq. |
Technical Guide B: The Potassium Carbonate (K₂CO₃) Protocol
Best for: Reactive electrophiles, large-scale process chemistry, and robust overnight reactions.
The Mechanism
K₂CO₃ functions via an equilibrium process. It is not strong enough to fully deprotonate the indole (pKa ~16) instantly. Instead, it relies on the Le Chatelier's principle : as the trace amount of indolate anion reacts with the alkyl halide, the equilibrium shifts forward to generate more anion.
Step-by-Step Protocol
-
Setup: Standard round-bottom flask (inert atmosphere recommended but not strictly required).
-
Solvent: DMF , Acetonitrile (MeCN) , or Acetone .
-
Recommendation: DMF or MeCN are superior for solubility.
-
-
Reagents:
-
Reaction:
-
Add Alkyl Halide (1.2 – 1.5 eq).
-
Heat:
-
Reactive Halides (MeI, BnBr): 50–60°C.
-
Less Reactive: 80–90°C (Reflux).
-
-
Time: 12 – 16 hours (Overnight).
-
-
Workup:
-
Filter off the solid K₂CO₃.
-
Dilute filtrate with water to precipitate the product (if solid) or extract with EtOAc.
-
Troubleshooting the K₂CO₃ Route
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Surface Passivation. K₂CO₃ surface coated with salts. | Use finely ground (powdered) K₂CO₃. Increase stirring speed. Add TBAI catalyst. |
| Aldehyde Degradation | Thermal Stress. Prolonged heating at >100°C. | Lower temperature to 60°C and extend time. Switch to NaH if reaction is too slow. |
| N- vs O-Alkylation | Hard/Soft Acid Base Mismatch. (Rare for this substrate). | Solvent choice: DMF promotes N-alkylation over O-alkylation (of the carbonyl oxygen). |
Comparative Mechanism Diagram
The following diagram illustrates the kinetic difference between the "clean break" deprotonation of NaH and the "equilibrium shift" of K₂CO₃.
Caption: Comparison of irreversible deprotonation (NaH) vs. equilibrium-driven alkylation (K2CO3).
Frequently Asked Questions (FAQ)
Q1: Can I use NaOH or KOH instead?
-
Risk: While cheaper, hydroxide bases produce water as a byproduct (
). In the presence of the aldehyde group, water + strong base significantly increases the risk of the Cannizzaro reaction (disproportionation into alcohol and carboxylic acid) [1]. Avoid aqueous hydroxides unless using Phase Transfer Catalysis (PTC) in biphasic systems (DCM/Water).
Q2: Why is my yield low even with NaH?
-
Check: Did you use "wet" DMF? DMF is hygroscopic.[6] If it contains water, NaH reacts with water to form NaOH. NaOH then attacks your aldehyde.
-
Solution: Always use anhydrous DMF (commercially available in septum-sealed bottles) or dry it over molecular sieves (4Å).
Q3: Is C-alkylation a concern for Indole-3-carboxaldehyde?
-
Answer: Generally, no. The C3 position is blocked by the formyl group. While C2-alkylation is theoretically possible, N-alkylation is kinetically favored under basic conditions. C-alkylation is more common in acid-catalyzed electrophilic substitutions [2].
Q4: My product is an oil but should be a solid. How do I purify it?
-
Tip: N-alkylated indole-3-carboxaldehydes often crystallize from Ethanol or Ethanol/Water mixtures. If oiling occurs, triturating with cold hexane or diethyl ether can induce crystallization.
References
-
Cannizzaro Reaction Mechanism & Scope
- Regioselectivity in Indole Alkylation: Source: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970. Relevance: Foundational text explaining the nucleophilicity differences between N1 and C3 sites.
-
Protocol Validation (K2CO3/DMF)
-
Comparative Alkylation Study
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 4. Indole-3-carboxaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
Ticket ID: PUR-IND-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for N-Alkylated Indole Aldehydes[1]
Executive Summary
The purification of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde presents a classic "Goldilocks" chromatographic challenge.[1] You are separating a moderately polar product from a non-polar alkylating agent (4-nitrobenzyl bromide) and a highly polar, hydrogen-bond-donating starting material (indole-3-carbaldehyde).[1]
This guide moves beyond generic advice, treating your purification as a logic-gated workflow. We address the specific physicochemical properties of the nitro-indole scaffold—specifically its tendency to crystallize, its solubility profile, and its interaction with acidic silica.
Module 1: Diagnostic & Strategy (Pre-Column)
Before packing the column, you must define the separation window. The N-alkylation removes the indole N-H proton, significantly reducing polarity compared to the starting material, while the nitro group adds a dipole moment that prevents it from eluting with the solvent front.
The TLC Landscape
Run a Thin Layer Chromatography (TLC) plate with the crude mixture, co-spotted with starting materials.
-
Stationary Phase: Silica Gel 60
[1] -
Visualization: UV (254 nm).[1][2] The product will likely be yellow/orange; the nitrobenzyl bromide is UV active but colorless; the starting indole absorbs strongly.
-
Recommended Eluent: 30% Ethyl Acetate in Hexane.[1]
Expected
-
Baseline: Inorganic salts (
, ).[1] - 0.15 - 0.25: Unreacted Indole-3-carbaldehyde (Streaks due to N-H...Si-OH interaction).[1]
- 0.45 - 0.55: Target Product (1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde).
- 0.80 - 0.90: Excess 4-Nitrobenzyl bromide (Lachrymator!).[1]
Solvent System Decision Tree
Use the following logic to select your mobile phase based on your specific TLC results.
Figure 1: Solvent Selection Logic. Blue nodes indicate decision points; Green indicates optimal conditions.[1]
Module 2: The Purification Protocol
Critical Constraint: The product has poor solubility in Hexane and moderate solubility in Ethyl Acetate.[1] Wet loading is discouraged as it often leads to precipitation at the column head, causing band broadening.
Step-by-Step: The Dry Load Method
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone. Ensure total solubility.
-
Add Silica Gel (ratio: 1g crude to 2g silica).[1]
-
Rotary evaporate to dryness.[1][2] You should have a free-flowing yellow powder.[1] If it is sticky, add more silica and re-evaporate.
-
-
Column Packing:
-
Loading & Elution:
| Volume (CV*) | Solvent Composition | Purpose |
| 0 - 2 CV | 100% Hexane | Elute residual non-polar impurities. |
| 2 - 5 CV | 5% EtOAc / 95% Hexane | Elute excess 4-nitrobenzyl bromide. |
| 5 - 12 CV | 20% -> 40% EtOAc / Hexane | Elute Target Product. |
| 12+ CV | 60% EtOAc / 40% Hexane | Flush unreacted Indole-3-carbaldehyde.[1] |
*CV = Column Volume (approx.[1] volume of silica bed).
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with the 4-nitrobenzyl bromide. How do I separate them?
Cause: The gradient was increased too quickly, or the loading was too high. Fix:
-
Flatten the Gradient: Hold the solvent system at 5% or 10% EtOAc for longer (3-4 CVs) before ramping up.[1] The bromide moves much faster than the indole in low polarity.
-
Switch Solvent Selectivity: If Hexane/EtOAc fails, try Toluene/EtOAc .[1] The aromatic interaction of Toluene with the nitrobenzyl groups often changes the separation selectivity [1].
Q2: The starting material (Indole-3-CHO) is streaking into my product fractions.
Cause: Indole N-H protons are acidic enough to interact with the silanols (Si-OH) on the silica, causing "tailing." Fix:
-
DCM Wash: Indole-3-carbaldehyde is much more soluble in DCM/MeOH than Hex/EtOAc.[1]
-
Base Deactivation: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes the acidic sites.[1][2] Note: The product (N-alkylated) does not have an acidic N-H, so it is less prone to tailing than the starting material, but the impurity tailing can contaminate it [2].
Q3: I see a yellow band, but it's not coming off the column.
Cause: 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde can be quite crystalline and poorly soluble.[1] It may have precipitated inside the column as the Hexane content was high. Fix:
-
Immediately switch to 100% DCM or 10% Acetone in DCM .[1] The chlorinated solvent usually dissolves the precipitate and elutes it rapidly.
Q4: Is the product stable on Silica?
Analysis: Generally, yes. However, electron-rich indoles can undergo acid-catalyzed decomposition or polymerization on active silica over long periods.[1] Protocol: Do not leave the compound on the column overnight. Elute immediately. If decomposition is suspected (new spots appearing on TLC during the run), use neutral Alumina instead of Silica [3].
Module 4: Post-Run Validation
Once fractions are collected and concentrated, verify purity before proceeding to biological assays or further synthesis.
NMR Diagnostics
-
Proton (
H) NMR (DMSO- or ):-
Aldehyde (-CHO): Look for a singlet at ~9.9 - 10.1 ppm .[1]
-
Methylene Linker (
): A sharp singlet around 5.4 - 5.6 ppm .[1] If you see a doublet or multiplet here, you may have contamination or restricted rotation. -
Absence of N-H: Ensure the broad singlet at ~12.0 ppm (characteristic of the starting indole) is absent .[1]
-
Safety Note: 4-Nitrobenzyl Bromide
The early fractions containing the excess alkylating agent are lachrymators (tear gas agents).[1]
-
Disposal: Do not dump these fractions into the open waste container immediately. Quench with dilute aqueous ammonia or NaOH to hydrolyze the bromide before disposal.[1]
References
-
BenchChem Technical Support. (2025).[1][2][5] Purification of Indole Derivatives by Column Chromatography: Troubleshooting Guide. BenchChem.[1][2] Link
-
Organic Syntheses. (1959).[1] Indole-3-aldehyde.[1][6][7][8] Org.[1][2][3][7][9] Synth. 39, 30. Link
-
University of Rochester. (2025).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry.[1] Link
-
RSC Advances. (2016). Supporting Information: Synthesis of N-benzyl-1H-indole-3-carbaldehyde. Royal Society of Chemistry.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
characteristic IR absorption bands of N-substituted indole-3-carboxaldehydes
An In-Depth Technical Guide to the Characteristic IR Absorption Bands of N-Substituted Indole-3-Carboxaldehydes
Introduction: The Vibrational Signature of a Privileged Scaffold
Indole-3-carboxaldehyde and its N-substituted derivatives represent a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The inherent bioactivity of the indole nucleus makes these compounds particularly relevant to drug development professionals. For researchers engaged in the synthesis and characterization of these molecules, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis of their structural integrity.
This guide provides a detailed comparative analysis of the . Moving beyond a simple list of frequencies, we will explore the underlying principles of how N-substitution electronically modulates the indole scaffold and how these changes are reflected in the vibrational spectrum. This document is designed to equip researchers with the expertise to interpret their own spectra with confidence, troubleshoot synthetic outcomes, and understand the causal links between molecular structure and vibrational behavior.
The Core Vibrational Framework: Indole-3-Carboxaldehyde
Before examining the effects of N-substitution, it is crucial to understand the baseline IR spectrum of the parent 1H-indole-3-carboxaldehyde. The key absorptions arise from the interplay between the aromatic indole ring and the electron-withdrawing aldehyde group at the C3 position.
-
N-H Stretching (ν
N-H): In the unsubstituted indole ring, the N-H bond gives rise to a moderately sharp absorption band, typically observed in the range of 3400-3200 cm⁻¹ . For solid-state samples, such as 5-iodo-1H-indole-3-carbaldehyde, this band has been reported at 3239 cm⁻¹.[1] The position and broadness of this peak can be influenced by hydrogen bonding in the solid state or in concentrated solutions. -
Aromatic C-H Stretching (ν
Ar-H): The stretching vibrations of the C-H bonds on the aromatic benzene and pyrrole rings are consistently found at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.[2][3] -
Aldehydic C-H Stretching (ν
C-H, Aldehyde): This is a highly diagnostic feature for any aldehyde. It arises from the C-H bond of the -CHO group and typically appears as one or two distinct, medium-intensity bands in the 2850-2700 cm⁻¹ region.[2] For instance, in 5-iodo-1H-indole-3-carbaldehyde, these have been observed at 2804 cm⁻¹ and 2749 cm⁻¹.[1] Their presence is strong evidence for the integrity of the aldehyde functionality. -
Carbonyl (C=O) Stretching (ν
C=O): The C=O stretch is the most intense and one of the most informative bands in the spectrum. For a typical saturated aliphatic aldehyde, this band appears around 1730-1720 cm⁻¹.[2] However, in indole-3-carboxaldehydes, the carbonyl group is conjugated with the electron-rich indole ring system. This conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its stretching frequency.[4] Consequently, the C=O band for 1H-indole-3-carboxaldehyde derivatives is typically found in the 1650-1630 cm⁻¹ range.[1] -
Aromatic C=C Stretching (ν
C=C): The stretching vibrations of the carbon-carbon double bonds within the aromatic system produce a series of bands of varying intensity in the fingerprint region, generally between 1620-1450 cm⁻¹ .[2]
Comparative Analysis: The Impact of N-Substitution
The substitution of the indole nitrogen's hydrogen atom (N1 position) provides the most powerful diagnostic evidence available in the IR spectrum. This modification introduces profound and predictable changes to the vibrational signature.
The Definitive Marker: Disappearance of the N-H Stretch
The most immediate and unequivocal confirmation of successful N-substitution (e.g., N-alkylation or N-acylation) is the complete disappearance of the N-H stretching band (typically ~3400-3200 cm⁻¹).[5] When screening reaction products, the absence of this peak is a primary indicator that the intended modification at the nitrogen atom has occurred.
Electronic Modulation of the Carbonyl (C=O) Frequency
The electronic nature of the N-substituent directly influences the degree of conjugation with the C3-aldehyde group, causing a noticeable shift in the ν(C=O) band.
-
N-Alkyl and N-Aryl Substituents (Electron-Donating): Alkyl groups are weak electron-donating groups (EDGs) through induction. This effect slightly increases the electron density of the indole ring, enhancing its ability to conjugate with the aldehyde. This stronger conjugation further weakens the C=O bond, resulting in a shift of the ν(C=O) band to a lower wavenumber . For example, the precursor to N-methyl-indole-3-carbaldehyde oxime shows a carbonyl absorption in the 1650-1600 cm⁻¹ range, which is on the lower end for this class of compounds.[6]
-
N-Acyl Substituents (Electron-Withdrawing): Acyl groups are strong electron-withdrawing groups (EWGs) due to the presence of their own carbonyl moiety. This has a dual effect on the IR spectrum:
-
New Amide Carbonyl Band: A new, strong absorption band appears, corresponding to the C=O stretch of the N-acyl group itself (Amide I band). This band is typically found at a higher frequency than the C3-aldehyde carbonyl, often in the 1690-1650 cm⁻¹ range.[7]
-
Shift in Aldehyde Carbonyl: The N-acyl group pulls electron density away from the indole nitrogen, reducing the ring's ability to donate into the C3-aldehyde. This reduction in conjugation strengthens the aldehyde C=O bond, which would be expected to shift its stretching frequency to a higher wavenumber. However, experimental data for N-acylated analogues shows a broad C=O absorption region of 1682-1600 cm⁻¹ .[5] This suggests a complex interplay of electronic and resonance effects. For 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a specific value of 1601.15 cm⁻¹ was reported for the carbonyl stretch, confirming a significant shift.[5]
-
Data Summary: Comparative IR Absorption Bands
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes and Comparative Analysis |
| N-H Stretch | 3400 - 3200 | Medium, Sharp | Present in 1H-indole-3-carboxaldehydes. Absent in all N-substituted derivatives.[5] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Present in all derivatives. Characteristic of the aromatic indole core.[2] |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | Absent in parent compound. Appears upon N-alkylation (e.g., N-methyl, N-ethyl). |
| Aldehydic C-H Stretch | 2850 - 2700 | Medium, often 2 bands | Key diagnostic band for the aldehyde group. Present in all derivatives.[1] |
| Amide C=O Stretch | 1690 - 1650 | Strong | Absent in parent and N-alkyl derivatives. Appears upon N-acylation.[7] |
| Aldehyde C=O Stretch | 1682 - 1600 | Strong, Intense | Position is sensitive to N-substituent. Generally shifts to lower wavenumbers with electron-donating groups and is found in a broad lower range with electron-withdrawing N-acyl groups.[4][5][6] |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Weak, multiple | Present in all derivatives. Part of the complex fingerprint region. |
Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra
This protocol details the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and common technique that requires minimal sample preparation.
Objective: To obtain a clean, reproducible IR spectrum of a solid N-substituted indole-3-carboxaldehyde derivative.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate. The causality here is critical: any residual solvent or sample will appear in the spectrum, obscuring the true data.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions. A stable background is the foundation of a trustworthy measurement.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Good contact is essential for a strong signal, as the IR beam only penetrates a few microns into the sample.
-
-
Data Acquisition:
-
Initiate the sample scan. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16 to 32 (co-adding multiple scans improves the signal-to-noise ratio).
-
Resolution: 4 cm⁻¹ (sufficient for most routine structural identification).
-
-
The resulting spectrum should be displayed as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
-
Post-Acquisition:
-
Clean the ATR crystal and press arm thoroughly with the appropriate solvent.
-
Label the peaks of interest directly in the software, focusing on the diagnostic bands outlined in this guide.
-
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups and bonds in an N-substituted indole-3-carboxaldehyde and their corresponding IR absorption regions.
Caption: Key IR vibrational modes for N-substituted indole-3-carboxaldehydes.
References
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. UCI School of Physical Sciences. [Link]
-
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Organic Chemistry at CU Boulder. [Link]
-
Białońska, A., & Ciunik, Z. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. [Link]
-
Szkolnik, M. (n.d.). Carbonyl compounds - IR spectroscopy. Jagiellonian University. [Link]
-
Li, P., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Unpublished manuscript. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori | MDPI [mdpi.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometric fragmentation of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde , a molecule of interest due to its composite structure featuring an indole core, a reactive carbaldehyde group, and an electron-withdrawing nitrobenzyl substituent.
To provide a clearer understanding of the influence of the nitrobenzyl group on the fragmentation process, this guide will draw a detailed comparison with the experimentally observed fragmentation of its non-nitrated analog, 1-benzyl-1H-indole-3-carbaldehyde . This comparative approach will highlight the unique fragmentation pathways introduced by the nitro moiety, offering researchers a predictive framework for the analysis of similar N-substituted indole derivatives.
The Subject Molecule: 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
The structure of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is characterized by three key moieties, each contributing to its overall fragmentation pattern: the stable indole ring system, the N-linked 4-nitrobenzyl group, and the formyl group at the 3-position of the indole. The molecular weight of this compound is 280.27 g/mol . Under electron ionization, the molecule will lose an electron to form the molecular ion, [M]˙⁺, at m/z 280.
Predicted Fragmentation Pathways of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation events are expected to involve the cleavage of the bonds associated with the N-benzyl substituent and the formyl group.
A significant fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group as either a nitro radical (•NO₂) or a nitroso radical (•NO).[1][2] This leads to the following predicted fragments:
-
Loss of •NO₂ (46 Da): This would result in a fragment ion at m/z 234.
-
Loss of •NO (30 Da): This would produce a fragment ion at m/z 250.
Another prominent fragmentation is the cleavage of the C-N bond between the indole nitrogen and the benzyl group, leading to the formation of a stable 4-nitrobenzyl cation.
-
Formation of the 4-nitrobenzyl cation (m/z 136): This is a common fragmentation for nitrobenzyl compounds and is expected to be a significant peak in the spectrum.[2] The corresponding radical cation of indole-3-carbaldehyde would be formed, but the charge is more likely to be retained on the nitrobenzyl moiety.
The indole-3-carbaldehyde portion of the molecule will also undergo its characteristic fragmentations. The mass spectrum of indole-3-carbaldehyde is well-documented, showing prominent peaks corresponding to the loss of a hydrogen atom and the formyl group.[3][4]
-
Loss of a hydrogen radical (•H) from the formyl group: This would lead to a fragment at m/z 279, [M-1]⁺.
-
Loss of the formyl radical (•CHO): This would result in a fragment at m/z 251, [M-29]⁺.
These fragmentations can also occur sequentially. For example, the loss of the nitro group could be followed by the loss of the formyl group.
The following diagram illustrates the predicted major fragmentation pathways for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Caption: Predicted major fragmentation pathways of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
The Comparative Compound: 1-benzyl-1H-indole-3-carbaldehyde
To illustrate the effect of the nitro group on the fragmentation pattern, we will compare the predicted fragmentation of our target molecule with the known fragmentation of 1-benzyl-1H-indole-3-carbaldehyde. The molecular weight of this compound is 235.28 g/mol .[2] Its ESI-MS data shows a prominent [M+H]⁺ ion at m/z 236.[1]
Fragmentation Pattern of 1-benzyl-1H-indole-3-carbaldehyde
The fragmentation of 1-benzyl-1H-indole-3-carbaldehyde is dominated by the cleavage of the N-benzyl bond and fragmentation of the indole-3-carbaldehyde moiety. The most characteristic fragmentation is the formation of the tropylium ion.
-
Formation of the tropylium ion (m/z 91): Cleavage of the C-N bond between the indole nitrogen and the benzyl group, followed by rearrangement of the resulting benzyl cation, leads to the highly stable tropylium ion at m/z 91. This is often the base peak in the mass spectra of benzyl-substituted compounds.
Similar to the nitrated analog, the indole-3-carbaldehyde portion will also fragment:
-
Loss of a hydrogen radical (•H): This results in a fragment at m/z 234, [M-1]⁺.
-
Loss of the formyl radical (•CHO): This produces a fragment at m/z 206, [M-29]⁺.
The following diagram illustrates the major fragmentation pathways for 1-benzyl-1H-indole-3-carbaldehyde.
Caption: Major fragmentation pathways of 1-benzyl-1H-indole-3-carbaldehyde.
Comparative Analysis of Fragmentation Patterns
The comparison of the predicted fragmentation of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde with the known fragmentation of its non-nitrated analog reveals the significant directive effect of the nitro group.
| Feature | 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde (Predicted) | 1-benzyl-1H-indole-3-carbaldehyde (Observed) |
| Molecular Ion (m/z) | 280 | 235 |
| Key Fragmentation | Loss of •NO₂ (m/z 234), Formation of 4-nitrobenzyl cation (m/z 136) | Formation of tropylium ion (m/z 91) |
| Common Fragments | [M-H]⁺, [M-CHO]⁺ | [M-H]⁺, [M-CHO]⁺ |
| Influence of Substituent | The electron-withdrawing nitro group directs fragmentation towards its elimination and the formation of a stabilized nitrobenzyl cation. | The benzyl group readily cleaves and rearranges to the highly stable tropylium ion. |
The presence of the nitro group introduces new, characteristic fragmentation pathways that are absent in the non-nitrated analog. The loss of •NO₂ and the formation of the m/z 136 ion are diagnostic for the presence of the 4-nitrobenzyl moiety. Conversely, the formation of the tropylium ion at m/z 91 is the hallmark of the benzyl group in the absence of the strongly electron-withdrawing nitro group.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, the following Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) protocol is recommended.
1. Sample Preparation
-
Prepare a stock solution of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10-50 µg/mL.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Inlet: Split/splitless injector, operated in splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis
-
Identify the peak corresponding to 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
The following diagram outlines the experimental workflow.
Sources
melting point data for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde validation
This guide outlines the validation framework for 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of bioactive indole derivatives (e.g., Oncrasin-1 analogues).[1]
Technical Profile & Identification
| Property | Specification |
| Chemical Name | 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde |
| CAS Number | 192997-25-4 |
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
Melting Point Data for Validation
The melting point (MP) is a primary indicator of purity and successful N-alkylation.[1] Unlike the starting material (Indole-3-carbaldehyde), which has a high melting point due to intermolecular hydrogen bonding (N-H···O), the N-substituted product lacks this donor capability, typically resulting in a lower melting point, though the nitro group provides some rigidity and polarity recovery.
Comparative Melting Point Table
| Compound | Role | Melting Point (°C) | Validation Note |
| Indole-3-carbaldehyde | Starting Material | 193 – 199 °C | High MP due to H-bonding.[1] Presence indicates incomplete reaction.[1] |
| 4-Nitrobenzyl bromide | Reagent | 98 – 100 °C | Lower MP.[1] Presence indicates insufficient washing/purification. |
| 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde | Target Product | 148 – 152 °C * | Estimated range based on structural analogs (e.g., N-benzyl indoles).[1]Experimental verification required. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Insight: A melting point observed in the 190°C+ range strongly suggests contamination with unreacted indole-3-carbaldehyde. A melting point near 100°C suggests contamination with the alkylating agent.[1] The pure product should exhibit a sharp melting transition distinct from both precursors.[1]
Synthesis & Purification Protocol
To ensure a valid melting point measurement, the compound must be synthesized and purified to remove the high-melting starting material.
Reaction Principle: Nucleophilic substitution (S_N2) of the indole nitrogen on the benzyl bromide.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve Indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 eq) or Cesium Carbonate (Cs₂CO₃) .[1] Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically changes color (yellow/orange) as the indolyl anion forms.
-
Alkylation: Add 4-Nitrobenzyl bromide (1.1 eq) slowly.
-
Reaction: Stir at 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The product will have a higher R_f than the starting indole.[1]
-
Work-up: Pour the reaction mixture into ice-cold water . The product should precipitate as a solid.[1]
-
Purification (Crucial for MP):
Analytical Validation Workflow (NMR/MS)
Melting point alone is insufficient for definitive validation. Confirm structure using 1H NMR.
-
Aldehyde Proton: Look for a singlet at ~9.9 – 10.0 ppm .[1]
-
Linker (N-CH₂): A diagnostic singlet at ~5.5 – 5.6 ppm .[1] (Crucial proof of N-alkylation).
-
Aromatic Region:
Visualization of Validation Logic
Caption: Logic flow for validating the identity and purity of the target indole derivative.
References
-
Synthesis of Indole-3-Carboxaldehyde Derivatives: Der Pharma Chemica, 2012, 4(2): 783-790.[1] (Describes general N-alkylation protocols for indole-3-carbaldehydes). Link
-
Oncrasin-1 Analogues: Journal of Medicinal Chemistry / PubMed Central.[1] "Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides". (Provides characterization context for N-benzyl indole aldehydes). Link
-
Patent Reference (CAS Data): Google Patents, CN102786460A.[1] "Synthetic method for indole-3-carboxaldehyde compounds". (Provides MP data for the parent compound and general synthetic conditions). Link
-
Chemical Identification: PubChem Compound Summary, Indole-3-carboxaldehyde (Parent) and 4-Nitrobenzyl bromide (Reagent).[1] Link
Sources
Technical Comparison Guide: UV-Vis Spectral Profiling of Nitrobenzyl-Caged Indoles
Topic: UV-Vis Absorption Spectra of Nitrobenzyl Indole Derivatives Content Type: Publish Comparison Guide
Executive Summary
In drug development and chemical biology, nitrobenzyl indole derivatives serve as the gold standard for "caged" compounds—biologically active molecules (like neurotransmitters or auxins) rendered inert until activated by light.
The critical parameter for these tools is their UV-Vis absorption profile , which dictates their uncaging efficiency, tissue penetration depth, and potential for photodamage. This guide objectively compares the spectral performance of standard o-nitrobenzyl indoles against high-performance alternatives (methoxy-substituted variants and coumarins), providing a self-validating protocol for spectral characterization.
Spectral Architecture: The Chromophore Analysis
To interpret the spectrum of a nitrobenzyl indole (e.g., N-(2-nitrobenzyl)indole), one must deconstruct it into its constituent chromophores. Unlike conjugated dyes, the methylene bridge in these derivatives typically isolates the indole
The "Sum of Parts" Phenomenon
The resulting spectrum is often a superposition of the two distinct moieties:
-
The Indole Core: Strong absorption at
nm ( M cm ). -
The Nitrobenzyl Cage: A primary band at
nm and a critical, lower-intensity transition shoulder extending from 300 to 360 nm .
Critical Insight: The "tail" of the nitrobenzyl absorption (300–365 nm) is the functional window for uncaging. While the extinction coefficient (
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the standard o-nitrobenzyl scaffold with "next-generation" derivatives designed to address its spectral limitations (low
Table 1: Spectral Performance Benchmarking
| Derivative Class | Key Chromophore | Uncaging Quantum Yield ( | Drug Dev Application | |||
| Standard Nitrobenzyl | o-Nitrobenzyl | ~305 nm | ~5,000 | ~600 - 1,500 | 0.1 – 0.6 | General purpose; robust but requires UV. |
| DMNB Derivative | 4,5-Dimethoxy-2-nitrobenzyl | ~350 nm | ~5,500 | ~4,000 - 5,000 | 0.01 – 0.1 | Improved UV absorption; faster uncaging at 365 nm. |
| Coumarin Conjugate | 7-Diethylaminocoumarin | ~390–420 nm | ~18,000 | ~10,000+ | 0.05 – 0.3 | Visible light activation (blue); deeper tissue penetration. |
| Nitroindoline | 7-Nitroindoline | ~330–350 nm | ~3,000 | ~2,500 | 0.1 – 0.4 | "Cage-less" cage; the indole itself is the photolabile unit. |
Mechanism of Action & Spectral Shift
The shift in absorption for DMNB (Dimethoxy) derivatives is caused by the electron-donating methoxy groups destabilizing the HOMO, narrowing the HOMO-LUMO gap. This "red-shift" is crucial for moving the activation wavelength away from the DNA-damaging UV region.
Caption: Photochemical pathway initiated by UV absorption. The efficiency depends on the overlap of the light source with the S0->S1 transition.
Experimental Protocol: Self-Validating Spectral Profiling
Objective: Accurately determine the Molar Extinction Coefficient (
Reagents
-
Solvent: HPLC-grade Acetonitrile or Methanol (Spectroscopic cutoff <210 nm).
-
Standard: Potassium Ferrioxalate (for actinometry) or a reference dye (e.g., Quinine Sulfate).
Workflow
-
Baseline Correction (The Blank):
-
Fill two matched quartz cuvettes (1 cm path) with pure solvent.
-
Run a baseline scan (200–600 nm). Acceptance Criteria: Absorbance < 0.005 AU across range.
-
-
Stock Preparation (Gravimetric):
-
Weigh ~2–5 mg of the nitrobenzyl indole derivative directly into a volumetric flask.
-
Dissolve to create a 1.0 mM Stock Solution.
-
Note: Perform in amber glassware to prevent premature uncaging.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions: 10
M, 25 M, 50 M, 75 M, 100 M. -
Measure Absorbance (
) at the predicted (e.g., 305 nm or 350 nm).
-
-
Data Processing (Beer-Lambert Plot):
-
Plot
(y-axis) vs. Concentration (M) (x-axis).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Perform linear regression (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Validation:
must be . The slope is your precise .
-
-
Photolysis Assay (Uncaging Verification):
-
Irradiate the 50
M sample with 365 nm light (e.g., 10 mW/cm ). -
Take scans at
min. -
Observation: Look for the disappearance of the nitrobenzyl shoulder and the emergence of the nitroso product peak (often red-shifted to ~370–400 nm). Isosbestic points indicate a clean conversion without side reactions.
-
Caption: Self-validating workflow for determining extinction coefficients.
References
-
Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of Physical Chemistry A.
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
-
Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters."[1] Bioorganic & Medicinal Chemistry. Comparison of nitrobenzyl and coumarin efficiencies.
-
Leyva, V., et al. (2011).[2] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics.
-
AAT Bioquest. (2025). "Extinction Coefficient Database: Indole Derivatives."
Sources
Comparative Structural Analysis: X-ray Crystallography of N-Substituted Indole-3-Carbaldehydes
Executive Summary
Objective: This guide provides a technical comparison of N-substituted indole-3-carbaldehyde derivatives, focusing on solid-state structural characterization via single-crystal X-ray diffraction (SC-XRD).
Significance: Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as precursors for anti-cancer (e.g., tubulin inhibitors) and anti-inflammatory agents. While solution-phase NMR confirms molecular connectivity, it often fails to predict solid-state packing and conformational locking—critical parameters for drug formulation and bioavailability. This guide demonstrates why SC-XRD is the superior analytical standard for defining the supramolecular architecture of these derivatives.
Strategic Comparison: Structural Determinants
The introduction of substituents at the N1 position of the indole ring drastically alters the molecular landscape. Below is a comparative analysis of how different groups influence crystal packing and geometry.
A. The Hydrogen Bonding Shift (The "H-Bond Switch")
The most profound structural consequence of N-substitution is the elimination of the strong N-H donor.
| Feature | Parent (N-H) Indole-3-Carbaldehyde | N-Alkyl/Aryl Substituted Derivatives |
| Primary Interaction | Strong N-H···O=C hydrogen bonds. | Weak C-H···O=C , C-H···π , and π-π stacking . |
| Packing Motif | Typically forms infinite 1D chains or ribbons driven by head-to-tail H-bonding. | Packing is driven by steric interlocking and aromatic stacking. N-Benzyl groups often induce "herringbone" or "slipped stack" motifs. |
| Melting Point Trend | Generally higher due to strong intermolecular H-bond networks. | Often lower or variable, dependent on the efficiency of van der Waals packing. |
B. Electronic Effects on Geometry
X-ray data reveals that the electronic nature of the N-substituent impacts the geometry of the aldehyde group at C3.
-
Electron-Donating Groups (e.g., N-Methyl, N-Benzyl): Increase electron density in the indole ring, slightly shortening the C2-C3 bond due to resonance contribution. The aldehyde carbonyl typically remains coplanar with the indole ring to maximize conjugation.
-
Electron-Withdrawing Groups (e.g., N-Benzenesulfonyl): These groups pull electron density, often causing the N1 atom to deviate slightly from planarity (pyramidalization). In 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the sulfonyl group creates a "V-shape" geometry, disrupting planar stacking and forcing a packing motif dominated by sulfonyl-oxygen interactions.
Technique Comparison: X-ray vs. NMR
Why is SC-XRD indispensable for these compounds?
The Conformer Problem
Indole-3-carbaldehydes can exist in syn (cis) or anti (trans) conformations regarding the C3-CHO bond rotation.
-
NMR Limitation: In solution, rotation is often fast on the NMR timescale, yielding an averaged signal. NOE (Nuclear Overhauser Effect) experiments can be ambiguous if the population is split.
-
X-ray Advantage: SC-XRD provides a snapshot of the thermodynamically preferred conformer in the solid state. For example, steric bulk at N1 (like a tert-butyl or sulfonyl) can lock the aldehyde into a specific orientation to minimize steric clash with the C2 proton, a feature directly observable only in the crystal structure.
Experimental Protocols
This section details the workflow for synthesizing and characterizing high-quality crystals of N-substituted indole-3-carbaldehydes.
Phase 1: Synthesis (N-Alkylation)
Objective: Introduce the N-substituent to the parent indole-3-carbaldehyde.
-
Reagents: Indole-3-carbaldehyde (1.0 eq), Alkyl/Aryl Halide (1.2 eq), Base (K₂CO₃ or NaH), Solvent (DMF or Acetonitrile).
-
Procedure:
-
Dissolve indole-3-carbaldehyde in anhydrous DMF.
-
Add Base (K₂CO₃) and stir at RT for 30 mins to deprotonate N1.
-
Add the Alkyl Halide dropwise.
-
Heat to 60-80°C and monitor via TLC (typically 3-6 hours).
-
Quench: Pour into ice water. The product usually precipitates.
-
Purification: Filter and recrystallize from Ethanol/Water to ensure >98% purity before growing single crystals.
-
Phase 2: Crystallization (Slow Evaporation)
Objective: Grow single crystals suitable for X-ray diffraction.
-
Solvent Selection: Prepare a saturated solution of the purified derivative in a semi-polar solvent (e.g., Ethanol, Methanol, or Ethyl Acetate/Hexane mix).
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a clean glass vial to remove dust nuclei.
-
Growth: Cover the vial with parafilm and poke 2-3 small holes. Allow to stand undisturbed at room temperature (20-25°C).
-
Harvest: Crystals typically form within 3-7 days. Select a specimen with sharp edges and no visible cracks.
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo Kα or Cu Kα radiation).
-
Temperature: Collect at 100K (cryo-cooling) to reduce thermal motion and improve resolution.
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine against F² (SHELXL).
Visualizations
Diagram 1: Synthesis & Characterization Workflow
This flowchart outlines the critical path from raw materials to final structural model.
Caption: Step-by-step workflow for generating crystallographic data from indole precursors.
Diagram 2: Supramolecular Interaction Logic
This diagram illustrates the logical shift in packing forces upon N-substitution.
Caption: The "Interaction Switch" illustrating how N-substitution forces a transition from H-bonding to Pi-stacking motifs.
Representative Crystallographic Data
The following table summarizes typical parameters observed for these derivatives, highlighting the impact of the N-substituent.
| Parameter | N-Methyl Derivative [1] | N-Benzenesulfonyl Derivative [2] |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic (e.g., Pna2₁) |
| Space Group | Commonly P2₁/c | Pna2₁ (Chiral/Polar packing often observed) |
| N1 Geometry | Planar (sp² hybridized) | Slightly Pyramidal (distorted sp²) |
| Dominant Interaction | π-π Stacking (Face-to-Face) | C-H[1]···O (Sulfonyl oxygen acceptor) |
| Aldehyde Orientation | Coplanar with Indole | Twisted (to minimize sulfonyl repulsion) |
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 1-methylindole-3-carbaldehyde (Refcode: 161514). [Link][2]
-
MDPI. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde. [Link]
-
PubChem. 1-Methyl-1H-indole-3-carbaldehyde Compound Summary. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
A Researcher's Guide to Safely Handling 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde. The following information is synthesized from established safety data for structurally analogous compounds, including aromatic aldehydes and nitro-compounds, to ensure a comprehensive and cautious approach to handling. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it with a high degree of care, adhering to the principle of "as low as reasonably achievable" (ALARA) for all potential exposures.
Hazard Assessment: Understanding the Risks
1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a solid, likely crystalline or powdered, organic compound. Its chemical structure, featuring an indole-3-carbaldehyde moiety and a 4-nitrobenzyl group, suggests a combination of potential hazards.
-
Aromatic Aldehyde Group: Aldehydes are known to be reactive and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Inhalation of aldehyde vapors or dust can lead to respiratory discomfort.[1][2]
-
Aromatic Nitro-Compound Group: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4] A significant concern with this class of compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[4] Some related nitro-compounds are also suspected carcinogens.[5]
Based on these structural alerts, 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde should be handled as a substance that is potentially:
The following table summarizes the key hazard information based on related compounds.
| Hazard Category | Potential Effects | Source Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[4][8] | Aromatic Nitro Compounds |
| Skin Irritation | Causes skin irritation.[2][6] | Indole-3-carboxaldehyde |
| Eye Irritation | Causes serious eye irritation.[2][6] | Indole-3-carboxaldehyde |
| Respiratory Irritation | May cause respiratory tract irritation.[2][7] | Indole-3-carboxaldehyde |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on a conservative approach to handling a novel compound with potential hazards.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood.[9] This provides the primary barrier of protection by containing and exhausting airborne powders and vapors.
Essential Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[1] Inspect for any tears or holes before use.[5] | To prevent skin contact with the chemical. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[1][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][5] | To protect eyes from airborne dust particles and potential splashes.[5] |
| Skin and Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[4][5] | To minimize skin exposure to the chemical.[5] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator is recommended, especially when handling the powder outside of a fume hood.[5] | To prevent the inhalation of fine airborne particles.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow outlines the procedural steps for the safe handling of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde, from initial preparation to post-handling cleanup.
Caption: Workflow for the safe handling of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE. Ensure an eyewash station and safety shower are readily accessible.[5]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
Handling
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[4] Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container to avoid generating dust.[4]
-
Experimental Procedures: Carry out all subsequent experimental steps within the fume hood. Keep the container with the compound sealed when not in use.[9]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[5]
-
PPE Removal: Remove disposable gloves and other disposable PPE by turning them inside out as you do, and dispose of them in the designated hazardous waste container.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Disposal Plan: Ensuring Regulatory Compliance and Environmental Safety
Proper disposal of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde and associated waste is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.
Waste Segregation
-
Solid Waste: Collect any unused powder and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Solutions containing 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde should be collected in a separate, clearly labeled hazardous waste container.[5] Do not dispose of this chemical down the drain.[11]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[4]
Labeling and Storage of Waste
All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.[2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde and ensure a safe and productive laboratory environment.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, December 21). Retrieved from [Link]
-
SAFETY DATA SHEET - The Perfumers Apprentice. (2023, July 19). Retrieved from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
